molecular formula C9H7BrN2O2 B7844614 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B7844614
M. Wt: 255.07 g/mol
InChI Key: GONDTQLELNWOGK-UHFFFAOYSA-N
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Description

8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-5-7(9(13)14)12-4-2-3-6(10)8(12)11-5/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONDTQLELNWOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=C(C2=N1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid: A Comprehensive Technical Guide on Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure"—a highly versatile bioisostere for indoles and purines that frequently appears in FDA-approved therapeutics (e.g., Zolpidem, Alpidem)[1]. Among its functionalized derivatives, 8-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 1159830-28-0) stands out as a critical bifunctional building block[2][3].

This whitepaper provides an in-depth analysis of its physicochemical properties, structural logic, and step-by-step synthetic methodologies. By serving as an advanced intermediate, this compound allows researchers to execute orthogonal late-stage functionalizations—specifically via C8 cross-coupling and C3 amide bond formation—enabling the rapid generation of complex chemical libraries for kinase inhibition and receptor modulation[4][5].

Chemical Structure and Physicochemical Properties

The utility of 8-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is dictated by its precise spatial arrangement of functional groups.

  • C2-Methyl Group: Provides steric shielding and modulates the overall lipophilicity (LogP) of the molecule, which is crucial for membrane permeability in drug design.

  • C3-Carboxylic Acid: Serves as a primary handle for amide coupling, allowing the introduction of diverse pharmacophores that can participate in critical hydrogen-bonding interactions within target protein active sites (e.g., kinase hinge regions).

  • C8-Bromine Atom: Acts as a highly reactive electrophilic site for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the extension of the molecular framework without interfering with the C3 position[4].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
CAS Number 1159830-28-0
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
Density (Predicted) 1.79 ± 0.1 g/cm³
Storage Temperature 2-8°C, dry and sealed
GHS Hazard Classification H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Key Structural Features Fused 5-6 bicyclic heteroaromatic system

(Data aggregated from chemical safety and property databases[2][3])

Synthesis and Derivatization Workflows

The construction of the imidazo[1,2-a]pyridine core relies on the classical Tschitschibabin reaction [1][6]. The regioselectivity of this reaction is governed by the differential nucleophilicity of the starting 2-aminopyridine. The endocyclic pyridine nitrogen is more nucleophilic and attacks the alpha-carbon of the haloketone/ester, while the exocyclic amine subsequently condenses with the carbonyl group to close the imidazole ring.

G A 2-Amino-3-bromopyridine (Nucleophile) C Tschitschibabin Condensation A->C B Ethyl 2-chloroacetoacetate (C2-Synthon) B->C D Ethyl 8-bromo-2-methylimidazo [1,2-a]pyridine-3-carboxylate C->D Regioselective Cyclization E Saponification (LiOH / H2O) D->E F 8-Bromo-2-methylimidazo [1,2-a]pyridine-3-carboxylic acid E->F Acidification

Fig 1: Synthetic workflow for 8-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.

Protocol 1: Synthesis of the Core Scaffold

Objective: Synthesize the target carboxylic acid via a two-step sequence ensuring high regiochemical fidelity.

Step 1: Tschitschibabin Condensation

  • Reagents: 2-Amino-3-bromopyridine (1.0 eq), Ethyl 2-chloroacetoacetate (1.1 eq), Sodium bicarbonate (NaHCO₃, 1.5 eq), Anhydrous Ethanol (0.5 M).

  • Procedure: Dissolve 2-amino-3-bromopyridine in anhydrous ethanol. Add ethyl 2-chloroacetoacetate dropwise at room temperature.

  • Causality of Base Selection: Add NaHCO₃. Rationale: A mild base is strictly required to neutralize the HCl generated during the initial alkylation. If the reaction becomes too acidic, the pyridine nitrogen protonates, destroying its nucleophilicity. Strong bases (like NaOH) are avoided to prevent premature hydrolysis or degradation of the alpha-haloester.

  • Reaction: Reflux the mixture (80°C) for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting aminopyridine is consumed[1].

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and water. Wash the organic layer with brine, dry over Na₂SO₄, and purify via silica gel chromatography to yield ethyl 8-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate.

Step 2: Saponification

  • Reagents: Intermediate ester (1.0 eq), Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq), THF/MeOH/H₂O (2:1:1 v/v/v).

  • Procedure: Dissolve the ester in the mixed solvent system. Rationale: The THF/MeOH mixture ensures the organic ester remains fully soluble, while water solubilizes the LiOH, creating a homogenous environment for nucleophilic acyl substitution.

  • Reaction: Stir at 40°C for 4 hours.

  • Workup: Evaporate the organic solvents. Dilute the aqueous layer with water and wash with diethyl ether to remove unreacted ester/impurities.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH ~3-4. The target 8-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid will precipitate as a solid. Filter, wash with cold water, and dry under a high vacuum[3].

Protocol 2: Late-Stage Functionalization Logic

When utilizing this building block in drug discovery, the sequence of functionalization is critical.

  • Rule of Thumb: Perform the C8 Suzuki-Miyaura cross-coupling before the C3 amide coupling if possible.

  • Causality: A free C3-carboxylic acid can coordinate to the Palladium catalyst, poisoning it or requiring excessive equivalents of base. If amide coupling is performed first, the resulting secondary amide can also act as a competing directing group or coordinate to Pd. Therefore, coupling the C8-bromo position while the C3 position is temporarily protected as an ester (prior to Step 2 above) often yields the cleanest reaction profiles[4].

Signaling Pathways & Pharmacological Applications

Compounds derived from the imidazo[1,2-a]pyridine core have demonstrated profound efficacy in modulating critical intracellular signaling cascades, particularly in oncology and chronic inflammation[7][8].

Recent studies highlight their ability to act as potent inhibitors of the STAT3 and NF-κB pathways[7]. By inhibiting upstream kinases (such as IKK or JAK), these derivatives prevent the phosphorylation and subsequent nuclear translocation of transcription factors, thereby downregulating the expression of pro-inflammatory cytokines, COX-2, and iNOS. Furthermore, specific derivatives have shown high affinity as PDE10A inhibitors, making them valuable in neuropharmacology for the treatment of schizophrenia[4].

G Scaffold Imidazo[1,2-a]pyridine Derivatives Kinase Target Kinases (e.g., IKK, JAK, PDE10A) Scaffold->Kinase Competitive Inhibition TF Transcription Factors (NF-κB p50/p65, STAT3) Kinase->TF Phosphorylation Blocked GeneExp Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) TF->GeneExp Nuclear Translocation Blocked Phenotype Anti-inflammatory & Anticancer Phenotype GeneExp->Phenotype Pathway Suppression

Fig 2: Mechanism of action for imidazo[1,2-a]pyridine derivatives in signaling pathways.

Safety, Handling, and Storage

As an active pharmaceutical intermediate, strict laboratory safety protocols must be observed[3]:

  • Handling: The compound is classified under GHS as harmful if swallowed (H302) and causes skin/eye/respiratory irritation (H315, H319, H335). All weighing and transfer operations must be conducted within a certified fume hood to avoid dust inhalation.

  • PPE: Impervious nitrile gloves, safety goggles with side-shields, and a lab coat are mandatory.

  • Storage: To prevent oxidative degradation or moisture absorption, store the compound locked up at 2-8°C in a tightly sealed container, away from strong oxidizing agents and direct sunlight[3].

References

  • 8-溴-2-甲基咪唑并[1,2-A]吡啶-3-羧酸 Chemical Properties Henan VTX.[Link]

  • Chichibabin Indolizine Synthesis Revisited The Journal of Organic Chemistry - ACS Publications.[Link]

  • A novel imidazo[1,2-a]pyridine derivative exerts anti-inflammatory effects by modulating the STAT3/NF-κB pathway National Institutes of Health (PMC).[Link]

  • CONDENSED HETEROCYCLIC COMPOUND - European Patent Office (EP 2687529 B1)
  • Inhibitors of human respiratory syncytial virus and metapneumovirus Google P

Sources

Structural Elucidation of 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid: A Comprehensive NMR Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound Focus: 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 1159830-28-0)

Executive Summary & Pharmacophore Context

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry. Specifically, 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (Molecular Weight: 255.07 g/mol )[1] serves as a critical synthetic intermediate. It is heavily utilized in the development of phosphodiesterase 10A (PDE10A) inhibitors for the treatment of schizophrenia ()[2] and in the design of potassium-competitive acid blockers (P-CABs) for gastrointestinal disorders ()[3].

Proper structural validation of this building block is paramount before downstream coupling reactions (e.g., amide bond formation). This whitepaper provides a rigorous, field-proven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound, detailing the mechanistic causality behind its unique chemical shifts.

Mechanistic Rationale of NMR Chemical Shifts

The electron density distribution across the fused bicyclic imidazo[1,2-a]pyridine core dictates its NMR behavior. The addition of the 8-bromo, 2-methyl, and 3-carboxylic acid substituents introduces specific electronic and steric effects that must be understood for accurate spectral assignment.

  • The Peri-Effect at H-5: The most distinctive feature in the 1 H NMR spectrum is the extreme downfield shift of the H-5 proton ( δ ~9.25 ppm). This is driven by the spatial proximity (peri-interaction) to the carbonyl oxygen of the 3-carboxylic acid group. The magnetic anisotropy of the C=O double bond, combined with the electron-withdrawing nature of the adjacent bridgehead nitrogen (N4), strongly deshields H-5[4].

  • Heavy Atom Effect at C-8: In the 13 C NMR spectrum, the carbon bearing the bromine atom (C-8) appears unusually upfield ( δ ~111.0 ppm) for an aromatic carbon. This phenomenon, known as the "heavy atom effect," occurs because the large electron cloud of the bromine atom increases local diamagnetic shielding, counteracting the expected inductive deshielding.

  • Inductive Shielding at C-6: The H-6 proton is the most shielded aromatic proton ( δ ~7.10 ppm) because it resides furthest from the electron-withdrawing bridgehead nitrogen and the bromine atom, occupying a region of relatively higher electron density.

Electronic_Effects Core Imidazo[1,2-a]pyridine Core Sub1 8-Bromo Group (-I Effect) Core->Sub1 Sub2 2-Methyl Group (+I Effect) Core->Sub2 Sub3 3-Carboxylic Acid (-M, -I Effects) Core->Sub3 Shift1 Heavy Atom Effect Shields C8 (~111 ppm) Sub1->Shift1 Shift2 Inductive Donation Shields C2 Sub2->Shift2 Shift3 Peri-Effect / Anisotropy Deshields H5 (>9.0 ppm) Sub3->Shift3

Electronic effects of substituents on the NMR chemical shifts of the imidazo[1,2-a]pyridine core.

High-Resolution NMR Acquisition Protocol

To ensure a self-validating system, the following protocol outlines the exact parameters required to obtain research-grade spectra for this specific compound.

Safety Note: 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is classified under GHS as harmful if swallowed and is a known respiratory/skin irritant. Handle inside a fume hood with appropriate PPE ()[5].

Phase 1: Sample Preparation
  • Solvent Selection: Weigh 15–20 mg of the compound. Dissolve entirely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: DMSO- d6​ is mandated over CDCl 3​ due to the high polarity of the 3-carboxylic acid group, which causes aggregation and poor solubility in non-polar solvents. Furthermore, DMSO- d6​ restricts rapid proton exchange, allowing the observation of the broad carboxylic acid -OH signal[4].

  • Filtration: Pass the solution through a glass wool plug into a 5 mm precision NMR tube.

    • Causality: Particulates distort the magnetic field homogeneity ( B0​ ), leading to broad lines and obscuring fine J-couplings.

Phase 2: Spectrometer Tuning and Acquisition
  • Tuning and Matching (ATM): Insert the sample into a 400 MHz (or higher) NMR spectrometer at 298K. Perform automated tuning and matching for both 1 H and 13 C nuclei.

    • Causality: Optimizing the probe's LC circuit to the exact resonance frequency maximizes the signal-to-noise ratio (SNR) and ensures precise 90-degree pulse calibrations.

  • 1H NMR (zg30): Acquire 16 scans with a spectral width of 15 ppm. Set the relaxation delay (D1) to 1.0 s.

  • 13C NMR (zgpg30): Acquire 1024 scans with a spectral width of 250 ppm. Set D1 to 2.0 s.

    • Causality: Quaternary carbons (C2, C3, C8, C8a, C=O) lack attached protons, resulting in slow dipole-dipole relaxation. A longer D1 ensures these carbons fully relax between pulses, preventing signal attenuation and integration errors.

NMR_Workflow cluster_acquisition Pulse Sequence Acquisition SamplePrep Sample Preparation (DMSO-d6, 298K) Tuning Probe Tuning & Matching (1H / 13C ATM) SamplePrep->Tuning Shimming Automated Shimming (Z1-Z5 Gradients) Tuning->Shimming H1 1D 1H NMR (zg30, D1=1s) Shimming->H1 C13 1D 13C NMR (zgpg30, D1=2s) Shimming->C13 Processing Data Processing (FT, Phasing, Baseline Corr.) H1->Processing C13->Processing Assignment Structural Assignment (Multiplet Analysis) Processing->Assignment

Step-by-step experimental workflow for the acquisition and processing of 1D and 2D NMR spectra.

Quantitative Data Presentation

The following tables summarize the expected high-resolution NMR data based on the structural properties of the imidazo[1,2-a]pyridine core and its specific substitution pattern[4].

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
-COOH 13.50br s-1HHighly deshielded acidic proton; broadened due to solvent exchange.
H-5 9.25dd6.9, 1.01HStrongly deshielded by N4 and the peri-effect of the C3-carbonyl.
H-7 7.75dd7.5, 1.01HDeshielded by the ortho-bromine atom at C8.
H-6 7.10t7.21HShielded relative to H5/H7; appears as an apparent triplet (dd).
2-CH 3​ 2.65s-3HAllylic/benzylic-type methyl group on the heteroaromatic ring.
Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
C=O 163.5CqCarbonyl carbon of the carboxylic acid.
C-2 147.2CqDownfield shift due to adjacent N1 and methyl substitution.
C-8a 142.8CqBridgehead carbon adjacent to N1 and N4.
C-7 131.5CHAromatic CH, deshielded by the adjacent C-Br bond.
C-5 129.0CHAromatic CH, ortho to the bridgehead nitrogen (N4).
C-3 116.5CqConjugated carbon bearing the electron-withdrawing COOH.
C-6 115.2CHLeast deshielded aromatic CH in the pyridine ring.
C-8 111.0CqUpfield shift due to the heavy atom effect of Bromine.
2-CH 3​ 15.5CH 3​ Aliphatic methyl carbon attached to the heteroaromatic ring.

Conclusion

The structural validation of 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid relies heavily on recognizing the distinct peri-effect on the H-5 proton and the heavy atom effect on the C-8 carbon. By adhering to the strict acquisition parameters outlined above—specifically the use of DMSO- d6​ and extended relaxation delays for 13 C acquisition—researchers can ensure high-fidelity spectral data, preventing downstream failures in complex drug synthesis pipelines.

References

  • European Patent Office. "CONDENSED HETEROCYCLIC COMPOUND" (EP 2687529 B1). Google Patents.
  • Henan VTX. "8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid; CAS: 1159830-28-0". Henan VTX Chemical. URL: [Link]

  • Korean Intellectual Property Office. "Imidazo[1,2-a]pyridine-3-carboxylate derivatives and method for producing same" (KR101859038B1). Google Patents.
  • World Intellectual Property Organization. "Chromane derivatives" (WO2007107827A1). Google Patents.

Sources

Disrupting Mycobacterial Energy Metabolism: The Mechanism of Action of Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rise of multi-drug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) has necessitated a paradigm shift in antitubercular drug discovery. Moving away from traditional cell-wall synthesis inhibitors, modern medicinal chemistry has pivoted toward targeting mycobacterial energy metabolism. Among the most promising privileged scaffolds identified in the last decade are imidazo[1,2-a]pyridine-3-carboxylic acid derivatives , specifically elaborated into 3-carboxamides[1].

This technical whitepaper dissects the molecular mechanism of action, structural-activity relationships (SAR), and experimental validation protocols for this class of compounds. By acting as potent inhibitors of the QcrB subunit within the mycobacterial cytochrome bc1 complex (CIII2CIV2 supercomplex), these derivatives—exemplified by the clinical candidate Telacebec (Q203)—induce rapid ATP depletion and bacterial death at low nanomolar concentrations[2].

Molecular Mechanism of Action: Targeting the CIII2CIV2 Supercomplex

Unlike mammalian respiratory chains, M. tuberculosis utilizes a specialized respiratory supercomplex composed of Complex III and Complex IV (CIII2CIV2) to transfer electrons from the intermediate carrier menaquinol (MQH2) to the final acceptor, molecular oxygen[2]. This electron transfer is coupled with proton translocation across the inner membrane, generating the proton motive force (PMF) required for ATP synthesis by Complex V (ATP synthase)[3].

Imidazo[1,2-a]pyridine-3-carboxamides exert their bactericidal effect by binding directly to the QcrB subunit (cytochrome b subunit) of this supercomplex[4].

Structural Basis of Inhibition

Cryo-electron microscopy (cryo-EM) and molecular docking studies have elucidated the precise binding modality of these inhibitors[2][5]:

  • Core Anchoring: The imidazo[1,2-a]pyridine core occupies the menaquinol oxidation site (Qp site) of QcrB, sterically occluding the natural substrate.

  • Linker Stabilization: The amide linker forms critical hydrogen bonds with key residues. Specifically, the carbonyl oxygen of the 3-carboxamide forms a stabilizing hydrogen bond with Thr313 (or Thr308 in M. smegmatis homologs)[6].

  • Lipophilic Tail Interaction: The extended lipophilic tail (e.g., the trifluoromethoxy-phenyl-piperidinyl moiety in Telacebec) extends into the hydrophobic transmembrane cavity, locking the supercomplex in an inactive conformation and preventing the bifurcated electron transfer necessary for menaquinol oxidation[2].

MoA NADH NADH Dehydrogenase (Complex I) MQ Menaquinone (MQ) Pool NADH->MQ e- transfer CIII2CIV2 CIII2CIV2 Supercomplex (Cytochrome bc1-aa3) MQ->CIII2CIV2 Menaquinol (MQH2) QcrB QcrB Subunit (Target) CIII2CIV2->QcrB O2 Terminal Electron Acceptor (O2 -> H2O) CIII2CIV2->O2 e- transfer ATP ATP Synthase (Complex V) CIII2CIV2->ATP Proton Motive Force Drug Imidazo[1,2-a]pyridine- 3-carboxamides (e.g., Q203) Drug->QcrB Inhibits MQ oxidation

Fig 1: Disruption of the mycobacterial electron transport chain by Imidazo[1,2-a]pyridine-3-carboxamides.

Synthesis and Structure-Activity Relationship (SAR)

The synthetic accessibility of the imidazo[1,2-a]pyridine-3-carboxylic acid scaffold is a major driver of its success in hit-to-lead optimization[7]. The core is typically constructed via a straightforward bimolecular condensation, followed by elaboration into the active amide.

Standard Synthetic Workflow

Synthesis Step1 2-Aminopyridine + Ethyl 2-chloroacetoacetate Step2 Condensation / Cyclization (Reflux, EtOH) Step1->Step2 Step3 Imidazo[1,2-a]pyridine- 3-carboxylate ester Step2->Step3 Step4 Saponification (LiOH, EtOH/H2O) Step3->Step4 Step5 Imidazo[1,2-a]pyridine- 3-carboxylic acid Step4->Step5 Step6 Amide Coupling (EDC, HOBt, DIPEA) Step5->Step6 Step7 Imidazo[1,2-a]pyridine- 3-carboxamide (Target) Step6->Step7

Fig 2: Step-by-step synthetic workflow for Imidazo[1,2-a]pyridine-3-carboxamide derivatives.

SAR Insights and Quantitative Data

Extensive SAR campaigns have demonstrated that the 3-carboxamide linkage is absolutely critical; shifting the amide to the 2-position results in a drastic loss of antimycobacterial activity and a switch in the mode of action[1]. Furthermore, substituting the core with halogens (e.g., 6-chloro) or alkyl groups (e.g., 2,7-dimethyl) fine-tunes the lipophilicity and metabolic stability[7][8].

Table 1: SAR and In Vitro Activity of Key Imidazo[1,2-a]pyridine Derivatives [2][8]

Compound DesignationCore SubstitutionAmide R-Group (Tail)MIC (µM) vs Mtb H37RvPrimary Target
ND-09759 2,7-dimethyl4-(trifluoromethyl)benzyl0.8QcrB
ND-10885 2,7-dimethyl4-(trifluoromethoxy)benzyl0.02QcrB
Telacebec (Q203) 6-chloro-2-ethyl4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)benzyl< 0.003QcrB
TB47 Pyrazolo[1,5-a]pyridine coreMatched pair to Q203< 0.003QcrB

Note: The dramatic shift in potency from ND-09759 to Telacebec highlights the necessity of a highly lipophilic, extended biaryl ether or piperidinyl-aryl tail to maximize hydrophobic interactions within the QcrB transmembrane domain.

Experimental Validation Protocols

To ensure scientific integrity and self-validating results, researchers must employ orthogonal assays to confirm both the whole-cell efficacy and the specific biochemical target of synthesized derivatives.

Protocol A: Whole-Cell Resazurin Microtiter Assay (REMA)

This protocol measures the Minimum Inhibitory Concentration (MIC) against replicating M. tuberculosis. Resazurin acts as an electron acceptor; viable cells reduce the blue resazurin to pink, fluorescent resorufin.

  • Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 until an OD600 of 0.6–0.8 is reached.

  • Compound Plating: In a 96-well microtiter plate, perform 2-fold serial dilutions of the imidazo[1,2-a]pyridine-3-carboxamide derivative in DMSO (final DMSO concentration < 1%).

  • Inoculation: Dilute the bacterial culture to an OD600 of 0.001 and add 100 µL to each well. Incubate at 37°C for 7 days.

  • Development: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Readout: Measure fluorescence (Ex 530 nm / Em 590 nm). The MIC is defined as the lowest concentration preventing the color change from blue to pink. Causality note: Because QcrB inhibitors deplete ATP slowly in non-replicating states, ensure the assay is run under strictly aerobic, replicating conditions to observe maximum potency.

Protocol B: CIII2CIV2 Oxidoreductase Activity Assay (Target Validation)

To prove that the compound specifically targets QcrB, a cell-free enzymatic assay using purified mycobacterial CIII2CIV2 supercomplex is required[2][6].

  • Enzyme Preparation: Purify CIII2CIV2 from M. smegmatis membranes using dodecyl maltoside (DDM) solubilization and affinity chromatography.

  • Reaction Mixture: Prepare a buffer containing 50 mM MOPS (pH 7.4), 0.05% DDM, and 65 nM purified CIII2CIV2.

  • Inhibitor Incubation: Add the test compound (e.g., 1 nM to 10 µM) and pre-incubate for 10 minutes at room temperature. Causality note: Pre-incubation allows the highly lipophilic compounds to partition into the detergent micelles and access the Qp site.

  • Substrate Addition: Initiate the reaction by adding 100 µM decylubiquinol (DMWH2), a soluble menaquinol analog.

  • Kinetic Measurement: Monitor oxygen consumption continuously using a Clark-type oxygen electrode or a high-throughput fluorescent oxygen sensor. Calculate the IC50 based on the dose-dependent reduction in the oxygen consumption rate. Telacebec typically exhibits an IC50 of ~53 nM in this system[6].

Pharmacokinetics and Clinical Translation

The transition of imidazo[1,2-a]pyridine-3-carboxylic acid derivatives from bench to bedside has been highly successful. The lead candidate, Telacebec (Q203) , demonstrates exceptional pharmacokinetic profiles compatible with once-daily oral dosing. In murine models, it achieves a Cmax of ~1.49 µg/mL following a 10 mg/kg oral dose, with a prolonged half-life that maintains plasma concentrations well above the MIC for 24 hours[9].

Furthermore, because the M. tuberculosis QcrB target is highly specific and structurally distinct from mammalian mitochondrial Complex III, these compounds exhibit negligible cytotoxicity against human cell lines (e.g., VERO cells IC50 > 128 µM)[1]. Telacebec has successfully completed Phase 2 early bactericidal activity (EBA) clinical trials, marking it as one of the most significant advancements in TB therapeutics in the last 50 years[2][10].

References

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents Source: National Institutes of Health (PMC) URL:[Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis Source: National Institutes of Health (PMC) URL:[Link]

  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity Source: National Institutes of Health (PMC) URL:[Link]

  • Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candidate telacebec (Q203) Source: National Institutes of Health (PMC) / eLife URL:[Link]

  • Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candidate telacebec (Q203) Source: eLife Sciences URL:[Link]

  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB Source: National Institutes of Health (PMC) URL:[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL:[Link]

  • TELACEBEC - Inxight Drugs Source: NCATS URL:[Link]

  • Homology modeling and molecular docking simulation of some novel imidazo[1,2-a]pyridine-3-carboxamide (IPA) series as inhibitors of Mycobacterium tuberculosis Source: ResearchGate URL:[Link]

Sources

Pharmacophore modeling using 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Pharmacophore Modeling Using 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid: A Structural Blueprint for Novel Therapeutics

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a highly privileged, nitrogen-bridged bicyclic system extensively utilized in medicinal chemistry[1]. It forms the core of several marketed drugs, including zolpidem and alpidem, and is increasingly investigated for antitubercular, anticancer, and anti-inflammatory applications[2]. This technical guide provides a comprehensive framework for utilizing 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 1159830-28-0) as a foundational building block for 3D pharmacophore modeling[3]. By deconstructing its steric, electronic, and hydrophobic properties, we establish a self-validating computational workflow for rational drug design.

Physicochemical & Structural Profiling

Before initiating computational modeling, it is critical to establish the baseline physicochemical parameters of the ligand. The 8-bromo and 2-methyl substitutions significantly alter the electron density and conformational flexibility of the core scaffold, directly impacting its binding affinity and pharmacokinetic profile[4].

Table 1: Physicochemical Properties of 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

PropertyValue / Description
IUPAC Name 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
CAS Number 1159830-28-0[3]
Molecular Formula C9H7BrN2O2[3]
Molecular Weight 255.07 g/mol [3]
Predicted pKa -0.99 ± 0.41 (Base); ~3.5-4.5 (Carboxylic Acid)[3]
Density 1.79 ± 0.1 g/cm³[3]
Storage Conditions 2-8°C, protected from light and moisture[5]
Toxicity Profile Harmful if swallowed (H302); Causes skin/eye irritation (H315/H319)[5]

Deconstructing the Scaffold: Pharmacophore Feature Extraction

Pharmacophore modeling requires translating a 2D chemical structure into a 3D spatial arrangement of interaction features (e.g., hydrogen bond donors/acceptors, hydrophobic regions)[6]. The causality behind selecting this specific derivative lies in its highly functionalized regions:

  • The Imidazo[1,2-a]pyridine Core (Hydrophobic/Aromatic): Acts as a rigid, planar aromatic system capable of π−π stacking and cation- π interactions with aromatic residues (e.g., Phe, Tyr, Trp) in target binding pockets[2].

  • 8-Bromo Substituent (Halogen Bond Donor / Steric Bulk): The bromine atom at the 8-position introduces a highly directional halogen bond (via its σ -hole) with backbone carbonyls. Furthermore, it increases the overall lipophilicity (LogP) of the molecule, enhancing membrane permeability, a critical factor for antitubercular agents targeting Mycobacterium tuberculosis (Mtb)[7].

  • 2-Methyl Group (Conformational Locking): The steric bulk of the 2-methyl group restricts the free rotation of the adjacent 3-carboxylic acid. This "conformational locking" reduces the entropic penalty upon binding, pre-organizing the molecule into its bioactive conformation[4].

  • 3-Carboxylic Acid (HBD/HBA & Electrostatics): Acts as a strong hydrogen bond donor (HBD) and acceptor (HBA). At physiological pH, it is ionized, allowing for robust salt-bridge formations with basic amino acid residues (e.g., Lys, Arg)[4]. It also serves as a synthetic handle for generating 3-carboxamide derivatives, which are potent inhibitors of the Mtb cytochrome bc1 complex (QcrB)[7][8].

Interactions Core Imidazo[1,2-a]pyridine Core (Hydrophobic/Aromatic) Target1 Pi-Pi Stacking (Receptor Pocket) Core->Target1 Bromo 8-Bromo Group (Halogen Bond Donor) Target2 Sigma-Hole Interaction (Backbone Carbonyl) Bromo->Target2 Methyl 2-Methyl Group (Steric/Hydrophobic) Target3 Hydrophobic Cavity (Shape Complementarity) Methyl->Target3 Carboxyl 3-Carboxylic Acid (HBD / HBA / Ionic) Target4 Salt Bridge / H-Bonds (Lys/Arg Residues) Carboxyl->Target4

Spatial mapping of the compound's structural features to receptor interactions.

Experimental Protocol: 3D Pharmacophore Generation and Validation

To transition from the isolated molecule to a predictive model, we employ a combined ligand- and structure-based pharmacophore modeling approach[9]. This protocol utilizes standard computational suites (e.g., Schrödinger PHASE or Dassault Systèmes Discovery Studio).

Step 1: Ligand Preparation and Conformational Sampling Rationale: The global energy minimum of a ligand in a vacuum rarely represents the bioactive conformation bound to a protein due to induced-fit dynamics[9].

  • Import the 2D structure of 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid into the workspace.

  • Assign protonation states at pH 7.4 ± 0.5 using Epik. The 3-carboxylic acid will predominantly exist as a carboxylate anion.

  • Perform a conformational search using the OPLS4 force field. Generate up to 50 conformers within a 10 kcal/mol energy window relative to the global minimum to ensure thorough sampling of the conformational space.

Step 2: Feature Definition and Hypothesis Generation Rationale: Identifying the spatial arrangement of chemical features shared among active derivatives establishes the baseline requirement for target affinity[6].

  • Define custom pharmacophore features: Hydrogen Bond Acceptor (A), Hydrogen Bond Donor (D), Hydrophobic (H), Ring Aromatic (R), and a custom Halogen Bond (X) for the 8-bromo group.

  • Align the generated conformers of the target compound with a dataset of known active imidazo[1,2-a]pyridine derivatives (e.g., QcrB inhibitors)[8].

  • Generate common pharmacophore hypotheses (CPH). Select the hypothesis that maximizes the survival score (a metric combining vector alignment, site matching, and volume overlap).

Step 3: 3D-QSAR Integration (CoMFA/CoMSIA) Rationale: A pharmacophore model is qualitative; 3D-QSAR adds quantitative predictive power by correlating steric and electrostatic fields with biological activity (pIC50)[6][10].

  • Superimpose a training set of synthesized derivatives onto the best pharmacophore hypothesis.

  • Calculate Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) fields using a 2.0 Å grid spacing.

  • Perform Partial Least Squares (PLS) regression. A robust model must achieve a cross-validated correlation coefficient ( q2 ) > 0.5 and a non-cross-validated correlation coefficient ( r2 ) > 0.8 to be deemed statistically significant[6][8].

Step 4: Model Validation via Decoy Screening Rationale: A self-validating system must prove it can distinguish true actives from inactive decoys.

  • Screen the validated pharmacophore model against a decoy database (e.g., DUD-E).

  • Calculate the Receiver Operating Characteristic (ROC) curve. An Area Under the Curve (AUC) > 0.8 confirms the model's high sensitivity and specificity for the imidazo[1,2-a]pyridine scaffold.

Workflow Start 8-Bromo-2-methylimidazo[1,2-a] pyridine-3-carboxylic acid Conf Conformational Sampling (OPLS4 Force Field) Start->Conf Input Feat Feature Extraction (HBA, HBD, HYD, HAL) Conf->Feat Low Energy Conformers Align 3D Alignment & Hypothesis Generation Feat->Align Pharmacophore Mapping QSAR 3D-QSAR Validation (CoMFA / CoMSIA) Align->QSAR PLS Analysis VS Virtual Screening & Hit Identification QSAR->VS Validated Model

Step-by-step computational workflow for 3D pharmacophore generation and validation.

Case Studies in Target Engagement

Application 1: Antimycobacterial Drug Discovery (Targeting QcrB) The imidazo[1,2-a]pyridine-3-carboxamide class has emerged as a potent inhibitor of Mycobacterium tuberculosis (Mtb), specifically targeting the cytochrome bc1 complex (QcrB)[7]. 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid serves as the direct synthetic precursor to these active amides. Pharmacophore modeling of this class reveals that the 2-methyl group is essential for orienting the 3-carboxamide side chain into the QcrB binding pocket, while the 8-bromo group enhances penetration through the lipid-rich mycobacterial cell wall[7][8].

Application 2: Anticancer Agents (HDAC6 Inhibition) Histone deacetylase 6 (HDAC6) is a critical target in oncology and cardiovascular protection. Imidazo[1,2-a]pyridines have been successfully utilized as the "CAP group" in HDAC inhibitors[2][11]. Structure-based pharmacophore modeling demonstrates that the imidazo[1,2-a]pyridine core interacts with the hydrophobic rim of the HDAC6 active site, while the 3-carboxylic acid acts as a linker attachment point leading to the zinc-binding group (ZBG)[2][11]. The 8-bromo substituent provides necessary steric bulk to ensure isoform selectivity over other HDACs[11].

Conclusion & Strategic Outlook

8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is not merely a chemical reagent; it is a highly programmable pharmacophoric scaffold. By systematically mapping its hydrogen bonding capabilities, steric constraints, and halogen bonding potential, researchers can generate robust 3D-QSAR models. These models serve as self-validating engines for virtual screening, drastically reducing the attrition rate in the hit-to-lead optimization phase for novel antitubercular, anti-inflammatory, and anticancer therapeutics.

References

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Advances. 7

  • Henan VTX. 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 1159830-28-0). 3

  • ChemScene. (2021). Safety Data Sheet: 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. 5

  • Avallone, L., et al. (1998). 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity. Academia.edu. 4

  • Gueiffier, C., et al. (2014). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. 1

  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. 2

  • Chen, L., et al. (2014). A Combined Pharmacophore Modeling, 3D QSAR and Virtual Screening Studies on Imidazopyridines as B-Raf Inhibitors. PMC. 6

  • Open Pharmaceutical Sciences Journal. (2018). Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents. 8

  • PMC. (2022). In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. 10

  • ACS Publications. (2011). Three-Dimensional Pharmacophore Modeling of Liver-X Receptor Agonists. 9

  • ACS Publications. (2024). Discovery of Novel Imidazo[1,2-a]pyridine-Based HDAC6 Inhibitors as an Anticarcinogen with a Cardioprotective Effect. 11

Sources

Physicochemical Properties and pKa of 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid: A Foundational Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the essential physicochemical properties of 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. While specific experimental data for this exact molecule is sparse in public literature, this guide synthesizes information from closely related analogues and established chemical principles to provide reliable predictions and robust experimental protocols. We delve into the critical parameters of pKa, lipophilicity (LogP), and solubility, explaining their profound impact on a compound's pharmacokinetic and pharmacodynamic profile. Detailed, field-proven methodologies for the experimental determination of these properties are provided to empower researchers in their drug discovery and development endeavors.

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in modern medicinal chemistry, forming the backbone of several marketed drugs.[1] Its rigid, bicyclic structure offers a well-defined three-dimensional geometry for substituent placement, while the embedded nitrogen atoms provide crucial hydrogen bonding capabilities. The specific analogue, 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, is functionalized with key groups that modulate its properties:

  • Carboxylic Acid (-COOH) at C3: Introduces a primary acidic center, critical for tuning solubility and providing a key interaction point (hydrogen bond donor/acceptor or ionic bond) for biological targets.

  • Bromo Group (-Br) at C8: Enhances lipophilicity and can serve as a metabolic block or a handle for further synthetic elaboration via cross-coupling reactions.[2]

  • Methyl Group (-CH3) at C2: Provides steric bulk and can influence binding pocket interactions and metabolic stability.

A thorough understanding of the physicochemical properties arising from this specific combination of functional groups is fundamental to predicting the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) behavior and guiding its rational design into a viable drug candidate.

Core Physicochemical Characteristics

The interplay of a molecule's acidity, solubility, and lipophilicity governs its journey through the body and its ability to reach its intended target.

Acidity Constant (pKa): The Master Variable of In-Vivo Behavior

The pKa is the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms. For 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, two key ionizable centers are present: the acidic carboxylic acid and the basic nitrogen in the pyridine ring.

  • Acidic pKa (pKa₁): Attributed to the carboxylic acid group. For aromatic carboxylic acids, this value typically falls in the range of 3.5-4.5.[3][4] At physiological pH (~7.4), this group will be overwhelmingly deprotonated (COO⁻), imparting a negative charge and significantly increasing aqueous solubility.

  • Basic pKa (pKa₂): Attributed to the most basic nitrogen of the imidazo[1,2-a]pyridine ring system. The parent scaffold has a pKa of approximately 4.7.[5] The electron-withdrawing nature of the bromo and carboxylic acid substituents would be expected to lower this value slightly, likely into the 3.0-4.5 range. At physiological pH, this center will be predominantly neutral.

The molecule's overall charge and properties are thus highly pH-dependent, a critical consideration for formulation and predicting its behavior in different physiological compartments (e.g., stomach vs. intestine).

Lipophilicity (LogP) and Solubility

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), measures a compound's preference for a lipid versus an aqueous environment. It is a key predictor of membrane permeability and oral absorption.

  • LogP: The parent imidazo[1,2-a]pyridine has a LogP of 1.32.[5] The addition of a bromine atom and a methyl group will increase lipophilicity, while the ionizable carboxylic acid will decrease it, especially at higher pH. The predicted LogP for the neutral form of the molecule is likely in the 2.0-3.0 range, suggesting good potential for membrane permeation.

  • Solubility: Imidazo[1,2-a]pyridine derivatives are often poorly soluble in water.[6] However, the presence of the carboxylic acid group makes the solubility of this compound highly pH-dependent. Solubility will be lowest at acidic pH (where the molecule is neutral) and will increase significantly in neutral to basic conditions as the highly polar carboxylate salt is formed.

Table 1: Summary of Predicted Physicochemical Properties and Their Significance

PropertyPredicted Value/RangeSignificance in Drug Development
Acidic pKa (pKa₁) 3.5 - 4.5Governs ionization state in the gastrointestinal tract and blood; influences solubility, absorption, and target binding.
Basic pKa (pKa₂) 3.0 - 4.5Affects charge at low pH (e.g., stomach) and potential for salt formation.
LogP (Octanol/Water) 2.0 - 3.0 (for neutral form)Key indicator of membrane permeability, oral bioavailability, and potential for off-target effects.
Aqueous Solubility Low at acidic pH, increasing significantly at pH > 5Critical for dissolution and absorption after oral administration; dictates formulation strategies.

Experimental Protocols for Property Determination

Validating these predicted values with robust experimental data is a critical step in drug development. The following sections provide detailed, self-validating protocols for determining the pKa and LogP.

Workflow for pKa Determination by Potentiometric Titration

Potentiometric titration is the gold standard for pKa determination, offering high accuracy and precision.[7][8] The method involves monitoring pH changes as a titrant is added to the sample, with the pKa being equal to the pH at the half-equivalence point.[9]

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Protocol for Potentiometric pKa Determination

  • System Preparation:

    • Calibrate a high-resolution pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01).[8]

    • Prepare a standardized 0.1 M NaOH solution and a 0.1 M HCl solution.

    • Prepare a 1-2 mM solution of the test compound. Due to the low aqueous solubility of the neutral form, a co-solvent system (e.g., 50% Methanol/Water or 20% Acetonitrile/Water) may be required.

    • Maintain a constant ionic strength throughout the experiment by adding a background electrolyte like 0.15 M KCl.[8]

  • Titration Execution:

    • Transfer a precise volume (e.g., 20 mL) of the analyte solution to a thermostatted titration vessel (25 °C).

    • If a co-solvent is used, perform a blank titration with the co-solvent alone to correct for solvent effects.

    • Begin stirring the solution and purge with nitrogen to remove dissolved CO₂.[8]

    • Use the 0.1 M HCl to titrate the solution down to a starting pH of ~1.8-2.0.

    • Begin the titration by adding the 0.1 M NaOH solution in small, accurate increments using a calibrated auto-burette.

    • Record the pH reading after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches ~12 to ensure all ionization events are captured.

  • Data Analysis:

    • Plot the pH values (y-axis) against the volume of NaOH added (x-axis).

    • The pKa values correspond to the pH at the midpoints of the buffer regions (the flatter parts of the curve).[8]

    • For higher accuracy, calculate the first derivative of the plot (ΔpH/ΔV). The peaks of the first derivative curve indicate the equivalence points.

    • The pKa is the pH value on the original titration curve corresponding to the volume of titrant that is exactly half of the volume required to reach the equivalence point.

References

  • Benchchem Technical Support Center. Overcoming Poor Solubility of Imidazo[1,2-a]pyridine Derivatives.
  • Pipzine Chemicals. Imidazo[1,2-a]pyridine.
  • ACS Publications. Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy.
  • MIT OpenCourseWare. Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid.
  • University of California, Irvine. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
  • ULM. Experiment # 11: Spectroscopic determination of indicator pKa.
  • Sigma-Aldrich. 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid.
  • ACS Publications. NNN Pincer Complexes in Direct C–H Arylation of Heteroarenes with Aryl Bromides.
  • Appchem. 8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid.
  • PMC. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • ResearchGate. (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives.
  • Chemical Substance Information. 3-BroMo-8-Methyl-iMidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobroMide.
  • Santa Cruz Biotechnology. Imidazo[1,2-a]pyridine | CAS 274-76-0.
  • ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • PubChem. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960.
  • Semantic Scholar. Table III from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement.
  • EvitaChem. 8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
  • PubChem. 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid | C8H7N3O2.
  • NextSDS. 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid.
  • PubChemLite. 8-bromo-3-methylimidazo[1,2-a]pyridine.
  • Sigma-Aldrich. 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde.
  • Organic Chemistry Data. pKa Data Compiled by R. Williams.
  • pKa Data Compiled by R. Williams. pKa Values INDEX.
  • ChemicalBook. 8-BroMo-iMidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobroMide - Safety Data Sheet.

Sources

Methodological & Application

Application Note: Synthesis & Process Optimization for 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of antimycobacterial agents, GABA modulators, and PDE10A inhibitors[1][2]. Specifically, 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid serves as a highly versatile building block. The presence of the carboxylic acid allows for straightforward amide coupling to generate diverse library analogs, while the 8-bromo substituent provides a synthetic handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). This application note outlines a robust, self-validating two-step synthetic pathway to produce this compound with high fidelity and yield.

Mechanistic Rationale & Pathway Design

The synthesis requires a sequential two-step process: a Tschitschibabin-type cyclocondensation followed by a base-catalyzed saponification.

  • Step 1: Regioselective Cyclocondensation The construction of the imidazo[1,2-a]pyridine core is achieved by condensing 2-amino-3-bromopyridine with ethyl 2-chloroacetoacetate[3]. Mechanistically, the endocyclic pyridine nitrogen—being more nucleophilic than the exocyclic amine—initiates an SN​2 attack on the α -carbon of the haloketone. This is followed by intramolecular cyclization where the exocyclic amine attacks the ketone carbonyl. Subsequent dehydration and aromatization yield the ester intermediate. It is critical to note that the presence of the bromine atom at the 3-position of the pyridine ring introduces significant steric hindrance. This steric bulk can impede the initial alkylation/imine formation step, necessitating elevated temperatures (reflux) or microwave-assisted organic synthesis (MAOS) to drive the reaction to completion[4][5].

  • Step 2: Base-Catalyzed Saponification The resulting ethyl 8-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate is sterically hindered by the adjacent 2-methyl group. Saponification is efficiently achieved using lithium hydroxide (LiOH) in a biphasic aqueous/organic solvent system[4]. Lithium is specifically chosen because the Li+ cation strongly coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester. This allows the hydrolysis to proceed under mild room-temperature conditions, preventing the unwanted thermal decarboxylation that frequently plagues imidazo[1,2-a]pyridine-3-carboxylic acids under harsh acidic hydrolysis.

Reaction Pathway Visualization

SynthesisPathway SM1 2-Amino-3-bromopyridine Step1 Step 1: Cyclization (EtOH, Reflux, 12h) SM1->Step1 SM2 Ethyl 2-chloroacetoacetate SM2->Step1 Int1 Ethyl 8-bromo-2-methylimidazo [1,2-a]pyridine-3-carboxylate Step1->Int1 Dehydration & HCl loss Step2 Step 2: Hydrolysis (LiOH, THF/H2O, RT, 4h) Int1->Step2 Prod 8-Bromo-2-methylimidazo [1,2-a]pyridine-3-carboxylic acid Step2->Prod Acidification (HCl)

Figure 1: Two-step synthesis pathway for 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.

Quantitative Reaction Metrics

ParameterStep 1: CyclocondensationStep 2: Saponification
Starting Material 2-Amino-3-bromopyridine (1.0 eq)Ethyl 8-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq)
Core Reagent Ethyl 2-chloroacetoacetate (1.5 eq)LiOH·H₂O (3.0 eq)
Solvent System Ethanol (Absolute)THF / H₂O (1:1 v/v)
Temperature 80 °C (Reflux)25 °C (Room Temperature)
Reaction Time 12 - 18 hours4 - 6 hours
Expected Yield 65 - 75%85 - 95%

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Ethyl 8-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate

This protocol establishes the core bicyclic ring system.

  • Reaction Setup: Charge a clean, oven-dried 100 mL round-bottom flask with 2-amino-3-bromopyridine (10.0 mmol, 1.73 g) and absolute ethanol (30 mL). Stir to achieve a homogeneous solution.

  • Reagent Addition: Add ethyl 2-chloroacetoacetate (15.0 mmol, 2.47 g) dropwise to the stirring solution at room temperature.

  • Cyclization: Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C. Maintain reflux for 12 to 18 hours.

    • Self-Validation Check: Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The starting material ( Rf​≈0.4 ) should cleanly convert to a new, lower-running fluorescent spot under 254 nm UV light.

  • Workup: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Neutralization & Extraction: Suspend the crude residue in Ethyl Acetate (50 mL) and quench with saturated aqueous NaHCO₃ (50 mL) to neutralize the HCl byproduct generated during cyclization. Separate the layers and extract the aqueous phase with additional Ethyl Acetate (2 × 30 mL).

  • Isolation: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the intermediate ester as an off-white solid.

Protocol B: Saponification to 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

This protocol unmasks the carboxylic acid for downstream coupling.

  • Reaction Setup: Dissolve the intermediate ethyl 8-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate (5.0 mmol, 1.41 g) in a 1:1 v/v mixture of Tetrahydrofuran (THF) and distilled water (20 mL total volume).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 15.0 mmol, 630 mg) in a single portion. Stir the biphasic mixture vigorously at room temperature (25 °C) for 4 to 6 hours.

    • Self-Validation Check: Monitor via LC-MS. The mass of the ester ( [M+H]+≈283/285 ) should shift to the mass of the acid ( [M+H]+≈255/257 ).

  • Solvent Removal: Remove the THF under reduced pressure at 30 °C.

  • Aqueous Wash: Extract the remaining basic aqueous layer with diethyl ether (15 mL) and discard the organic layer. This crucial step removes any unreacted ester or non-polar organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath (0-5 °C). Slowly add 1M HCl dropwise while stirring continuously until the pH reaches 3-4 (verify with pH paper). The target carboxylic acid will precipitate out of solution as a fine solid.

  • Final Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with ice-cold distilled water (2 × 10 mL) to remove inorganic lithium salts. Dry the solid overnight under high vacuum to yield the pure 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.

References

  • Source: mdpi.
  • Source: nih.
  • Source: researchgate.
  • Source: googleapis.
  • Source: beilstein-journals.

Sources

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 8-Bromoimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context in Drug Discovery

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, serving as the pharmacophoric foundation for blockbuster therapeutics like Zolpidem and Olprinone, as well as advanced clinical candidates targeting PI3Kα[1], P2X3 receptors for pain management[2], and Dopamine D1/D5 receptors[3]. Late-stage functionalization of this core is a critical strategy for structure-activity relationship (SAR) exploration.

Electrophilic bromination of the imidazo[1,2-a]pyridine system occurs regioselectively at the C8 position due to its elevated electron density (computational studies reveal a HOMO coefficient of -8.72 eV in the protonated state)[4]. The resulting 8-bromoimidazo[1,2-a]pyridine is an ideal, highly reactive electrophile for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the modular installation of aryl and heteroaryl groups to probe deep binding pockets in target proteins[4],[1].

Mechanistic Causality & Reaction Dynamics

The Suzuki-Miyaura coupling at the C8 position follows the classical Pd(0)/Pd(II) catalytic cycle, but experimental choices must be tailored to the unique electronic properties of the imidazopyridine system:

  • Oxidative Addition: The Pd(0) species inserts into the C8–Br bond. Because the basic N1 nitrogen of the imidazo[1,2-a]pyridine can competitively coordinate to the palladium center and cause catalyst poisoning, strongly coordinating ligands such as PPh₃, dppf, or N-heterocyclic carbenes (NHCs, e.g., SIPr) are strictly required to maintain catalyst stability[5].

  • Transmetalation: The base (e.g., K₂CO₃, NaOH, or Ba(OH)₂) coordinates with the arylboronic acid to form an electron-rich boronate complex. This intermediate facilitates the transfer of the aryl group to the Pd(II) center[6],[3]. The choice of base is dictated by the stability of the boronic acid; sensitive boronic acids require milder bases (like Cs₂CO₃) to prevent protodeboronation[7].

  • Reductive Elimination: The sterically driven reductive elimination expels the C8-aryl product and regenerates the active Pd(0) catalyst.

SuzukiCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition Pd(II)(8-Imidazopyridyl)(Br)L₂ Pd0->OxAdd + Ar-Br TransMet Transmetalation Pd(II)(8-Imidazopyridyl)(Ar)L₂ OxAdd->TransMet Base / -Br⁻ RedElim Reductive Elimination C8-Aryl Product TransMet->RedElim RedElim->Pd0 - Product ArB Ar-B(OH)₂ + Base ArB->TransMet ArBr 8-Bromoimidazo[1,2-a]pyridine ArBr->OxAdd

Suzuki-Miyaura Catalytic Cycle for 8-Bromoimidazo[1,2-a]pyridine.

Quantitative Data: Condition Optimization

Optimization of the coupling conditions depends heavily on the steric and electronic properties of the boronic acid partner. Microwave-assisted protocols have demonstrated exceptional efficiency for this scaffold, often reducing reaction times from 24 hours to under 1 hour while suppressing side reactions[6],[5].

Table 1: Comparison of Standard C8-Coupling Conditions
Protocol TypeCatalyst SystemBaseSolvent SystemTemp / TimeTypical Yield
Conventional Thermal [6],[4]Pd(PPh₃)₄ (10 mol%)K₂CO₃ or Na₂CO₃ (2-9 eq)Dioxane/H₂O or DME/H₂O80–90 °C / 16–24 h70–85%
Microwave (NHC Ligand) [5](SIPr)Pd(allyl)Cl (5 mol%)KOtBu (2 eq)EtOH130 °C / 1 h75–84%
Microwave (Solid Phase) [6]Pd(PPh₃)₄ (10 mol%)NaOH or Na₂CO₃ (2-9 eq)DME/H₂O (2:1)80 °C (MW) / 24 h>75%
Barium Hydroxide Protocol [3]Pd(PPh₃)₄ (10 mol%)Ba(OH)₂ (3 eq)THF/H₂O or Microwave120 °C / 1–2 h45–90%

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed with built-in validation checkpoints to ensure reproducibility and high fidelity during synthesis.

Workflow Step1 1. Reagent Prep Degas Solvents Step2 2. Reaction Setup Add Ar-Br, Ar-B(OH)₂, Base, Pd Step1->Step2 Step3 3. Heating Thermal or Microwave Step2->Step3 Step4 4. Workup Extraction & Wash Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Step-by-step experimental workflow for C8 cross-coupling.

Protocol A: Conventional Thermal Suzuki Coupling

Best for standard laboratory setups and highly stable boronic acids.

  • Preparation & Degassing: In a Schlenk flask, combine 1,4-dioxane and distilled water (typically a 4:1 or 2:1 v/v ratio). Degas the solvent mixture by bubbling argon or nitrogen through the solution for at least 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and the homocoupling of the boronic acid.

  • Reagent Addition: Add 8-bromoimidazo[1,2-a]pyridine (1.0 eq), the corresponding arylboronic acid (1.2–1.5 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Introduction: Quickly add Pd(PPh₃)₄ (0.05–0.10 eq) under a positive stream of argon. Seal the flask.

  • Heating & Monitoring (Validation Checkpoint 1): Heat the reaction mixture to 80–90 °C. Monitor the reaction via LC-MS or TLC (typically EtOAc/Hexane). Self-Validation: The starting 8-bromoimidazo[1,2-a]pyridine exhibits a distinct 1:1 isotopic pattern (M / M+2) due to the ⁷⁹Br/⁸¹Br isotopes. The complete disappearance of this isotopic signature confirms successful oxidative addition and reaction completion.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography.

Protocol B: Microwave-Assisted Suzuki Coupling

Best for sterically hindered substrates, electron-deficient boronic acids, or rapid library generation[5],[3].

  • Reaction Setup: In a microwave-safe vial, add 8-bromoimidazo[1,2-a]pyridine (1.0 eq), arylboronic acid (1.5–2.0 eq), and Ba(OH)₂ or KOtBu (2.0–3.0 eq).

  • Solvent & Catalyst: Add degassed EtOH or a THF/H₂O mixture. Add the palladium catalyst—either Pd(PPh₃)₄ (10 mol%) or the highly active (SIPr)Pd(allyl)Cl complex (5 mol%).

  • Microwave Irradiation: Seal the vial and irradiate at 120–130 °C for 1 to 2 hours. Causality: Microwave irradiation rapidly superheats the polar solvent system, drastically accelerating the transmetalation step which is often the rate-limiting step for bulky ortho-substituted boronic acids.

  • Workup (Validation Checkpoint 2): Upon completion, the mixture often exhibits a distinct color change (precipitation of palladium black indicates catalyst deactivation post-reaction). Filter the mixture through a short pad of Celite to remove palladium residues before proceeding to standard aqueous extraction and chromatography.

Troubleshooting & Analytical Validation

  • Protodeboronation: If the boronic acid degrades before coupling (common with electron-poor or heteroaryl boronic acids), increase the equivalents of Ar-B(OH)₂ (up to 4 eq) or switch to a milder base like Cs₂CO₃ to modulate the transmetalation rate[7].

  • Incomplete Conversion: If unreacted 8-bromo starting material persists, verify the integrity of the Pd(PPh₃)₄ (which should be bright yellow, not brown/black) and ensure strict anaerobic conditions during setup.

References

  • Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions Bentham Science / Ingenta Connect URL:[Link]

  • Direct arylation and Suzuki-Miyaura coupling of imidazo[1,2-a]pyridines catalyzed by (SIPr)Pd(allyl)Cl complex under microwave-irradiation ResearchGate URL:[Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors Semantic Scholar URL:[Link]

  • P2X3 Receptor Antagonists for Treatment of Pain (EP 2410857 B1) European Patent Office / Googleapis URL:[Link]

  • Imidazo[1,2-a]pyridine derivatives (WO2023061838A1)
  • Orally Bioavailable Dopamine D1/D5 Receptor-Biased Agonists to Study the Role of β-Arrestin in Treatment-Related Dyskinesia in Parkinson's Disease Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Application Notes & Protocols: Utilizing 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid as a Kinase Inhibitor Building Block

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its unique electronic and structural properties make it an ideal starting point for the development of targeted therapeutics, particularly kinase inhibitors.[2][3] This document provides a detailed guide for researchers on utilizing a specific, functionalized building block, 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid , for the synthesis and evaluation of novel kinase inhibitors. We provide the scientific rationale, detailed synthetic protocols, robust methods for biochemical and cellular screening, and guidance on data interpretation, establishing a comprehensive workflow from chemical synthesis to biological validation.

Introduction: The Rationale for the Imidazo[1,2-a]pyridine Scaffold

Protein kinases are a large family of enzymes that play central roles in cellular signaling. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[4] The imidazo[1,2-a]pyridine core is particularly well-suited for kinase inhibitor design due to several key features:

  • Structural Rigidity & Planarity: The fused bicyclic system provides a rigid framework that can be precisely oriented within the ATP-binding pocket of a kinase.

  • Hydrogen Bonding Capabilities: The nitrogen atoms within the ring system can act as both hydrogen bond donors and acceptors, crucial for forming interactions with the kinase hinge region.

  • Vectors for Chemical Diversification: The scaffold can be functionalized at multiple positions, allowing for the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[5]

The subject of this guide, 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, is a strategically designed building block. The 8-bromo group serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore the solvent-exposed region of the ATP pocket. The 2-methyl group can provide beneficial steric interactions, while the 3-carboxylic acid is a key functional group for forming amide bonds, enabling the construction of a diverse chemical library.

Synthesis and Library Generation

The generation of a diverse library of candidate inhibitors is the first critical step. This section outlines the synthesis of the core building block followed by a general protocol for library creation via amide coupling.

Synthesis of the Core Building Block

The synthesis of imidazo[1,2-a]pyridine carboxylic acids is typically achieved through the cyclization of an appropriate 2-aminopyridine with a pyruvate derivative.[6][7]

Protocol 2.1: Synthesis of 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

  • Step 1: Bromination of 2-Aminopyridine. To a solution of 2-aminopyridine in a suitable solvent such as DMF, add N-Bromosuccinimide (NBS) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS). This yields 2-amino-3-bromopyridine.[6]

  • Step 2: Cyclization. The resulting 2-amino-3-bromopyridine is then cyclized with ethyl 3-bromopyruvate. The reactants are heated in a solvent like ethanol or THF.[6] This reaction forms the ethyl ester of the target molecule.

  • Step 3: Hydrolysis. The ethyl ester intermediate is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide (NaOH) in a mixture of water and an organic solvent (e.g., methanol, THF).[6] Acidification of the reaction mixture precipitates the final product, 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, which can be purified by recrystallization or chromatography.

Library Synthesis via Amide Coupling

With the core building block in hand, a library of derivatives can be readily synthesized by coupling the carboxylic acid with a diverse panel of primary and secondary amines.

G cluster_synthesis Synthesis Workflow BuildingBlock 8-Bromo-2-methylimidazo [1,2-a]pyridine-3-carboxylic acid Coupling Amide Coupling (e.g., HATU, EDCI) BuildingBlock->Coupling AminePanel Diverse Amine Panel (R1R2NH) AminePanel->Coupling Library Diverse Inhibitor Library Coupling->Library

Caption: Library Generation Workflow.

Protocol 2.2: General Amide Coupling Procedure

  • Activation: Dissolve 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM). Add a coupling agent such as HATU (1.1 eq) or EDCI (1.2 eq) along with a base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Coupling: To the activated ester solution, add the desired amine (1.0-1.2 eq).

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Workup & Purification: Upon completion, perform an aqueous workup to remove excess reagents. The crude product is then purified using flash column chromatography or preparative HPLC to yield the final amide derivative.

Biochemical Evaluation: In Vitro Kinase Inhibition

The next step is to screen the synthesized library against one or more target kinases to determine their inhibitory activity. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose as it measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[8][9][10]

Principle of the ADP-Glo™ Kinase Assay

The assay is a two-step process performed after the initial kinase reaction is complete.[8][9]

  • ATP Depletion: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and eliminate any remaining ATP.

  • ADP Conversion & Detection: A "Kinase Detection Reagent" is added, which contains enzymes that convert the ADP produced by the kinase into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a light signal, which is proportional to the initial kinase activity.[8]

G cluster_assay ADP-Glo™ Assay Principle KinaseRxn Kinase Reaction (ATP -> ADP) Step1 Step 1: Add ADP-Glo™ Reagent (Stop Rxn, Deplete ATP) KinaseRxn->Step1 Step2 Step 2: Add Kinase Detection Reagent (Convert ADP to ATP) Step1->Step2 Luminescence Luciferase Reaction (Light Signal) Step2->Luminescence Detection Measure Luminescence Luminescence->Detection

Caption: ADP-Glo™ Kinase Assay Workflow.

Protocol: IC50 Determination using ADP-Glo™

This protocol is designed for a 384-well plate format.[11][12]

Materials:

  • White, opaque 384-well assay plates

  • Target Kinase and its specific substrate

  • ATP solution

  • Kinase Assay Buffer

  • Synthesized inhibitor library (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Compound Plating: Create a serial dilution of your inhibitors in kinase buffer or DMSO. Add 1 µL of the serially diluted compounds or DMSO (for vehicle control) to the appropriate wells.

  • Enzyme Addition: Prepare the kinase solution by diluting the stock enzyme in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.

  • Reaction Initiation: Prepare a substrate/ATP mixture. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine competitive inhibition. Initiate the reaction by adding 2 µL of this mixture to each well for a final volume of 5 µL.[12]

  • Kinase Reaction: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.

  • Signal Generation:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well.[11]

    • Incubate at room temperature for 40 minutes.[11]

    • Add 10 µL of Kinase Detection Reagent to each well.[11]

    • Incubate at room temperature for 30-60 minutes.[11]

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis & Interpretation

The raw luminescence data is converted to percent inhibition relative to control wells (0% inhibition = DMSO vehicle; 100% inhibition = no enzyme). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting percent inhibition against the logarithm of inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Compound IDR-Group (Amine)Target KinaseIC50 (nM)
LEAD-001 4-MorpholinoanilineSIK18.5
LEAD-002 CyclopropylamineSIK1150.2
LEAD-003 AnilineSIK175.6
LEAD-004 4-MorpholinoanilinePI3Kα>10,000

Table 1: Example screening data. This hypothetical data illustrates how structure-activity relationships (SAR) can be established. For instance, the addition of a morpholinoaniline group (LEAD-001) confers high potency against Salt-Inducible Kinase 1 (SIK1), a target for which imidazo[1,2-a]pyridines have shown promise.[13]

Cellular Evaluation: Target Engagement

A potent inhibitor in a biochemical assay must also be able to reach and bind its target inside a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify target engagement in a physiological context without requiring any modification to the compound or the protein.[14][15][16]

Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization.[16] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. In a CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot or immunoassays.[14][15] A successful inhibitor will result in a "thermal shift," meaning more target protein remains soluble at higher temperatures compared to vehicle-treated cells.[17]

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Protocol: CETSA with Western Blot Readout
  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of the inhibitor or DMSO vehicle for a set period (e.g., 1-2 hours).

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant (soluble fraction). Determine the protein concentration, and analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific to the target kinase.

  • Analysis: Quantify the band intensities from the Western blot. Plot the normalized intensity versus temperature for both the vehicle- and inhibitor-treated samples to visualize the thermal shift.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for utilizing 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid as a versatile starting point for kinase inhibitor discovery. By combining targeted synthesis with robust biochemical and cellular assays, researchers can efficiently generate and validate novel inhibitor candidates. Successful "hits" from this workflow can be further optimized through iterative medicinal chemistry cycles to improve potency, selectivity, and drug-like properties, ultimately leading to the development of potent and selective therapeutics.[13][18] The imidazo[1,2-a]pyridine scaffold continues to be a rich source of therapeutic agents, and the methodologies described herein provide a solid foundation for its exploration.[2][3]

References

  • Cellular thermal shift assay - Wikipedia. (n.d.). Retrieved March 24, 2026, from [Link]

  • da Silva, G. V. J., et al. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Brear, P., et al. (2023, March 26). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Brear, P., et al. (2019). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry. [Link]

  • Zhao, Q., et al. (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

  • Ali, T., et al. (n.d.). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. ResearchGate. [Link]

  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. [Link]

  • Scott, J. S., et al. (2025, December 15). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kumar, V., et al. (2022, June 17). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Tetrahedron Letters. [Link]

  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Altaher, A. M. H., et al. (2021, May 26). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Review Pharmacy. [Link]

  • da Silva, G. V. J., et al. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed. [Link]

  • OUCI. (n.d.). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. OUCI. [Link]

  • Zhuang, Z.-P., et al. (2002, December 18). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. ResearchGate. [Link]

  • Samanta, S., et al. (2013, July 29). A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists. PMC. [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • Aertgeerts, K., et al. (2012, December 15). Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors. PubMed. [Link]

  • Klink, T. A. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • Kim, J., et al. (2021). Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. RSC Publishing. [Link]

  • Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. Protocols.io. [Link]

  • Wang, X., et al. (2020, February 18). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Li, M., et al. (2023, January 17). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PMC. [Link]

  • Ayres, M. L., et al. (2020, December 3). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry. [Link]

  • Appchem. (n.d.). 8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid. Appchem. [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. [Link]

  • da Silva, G. V. J., et al. (n.d.). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]

Sources

Troubleshooting & Optimization

Improving reaction yield in the synthesis of 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Guide. The synthesis of 8-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a critical two-step process frequently utilized in drug development and medicinal chemistry[1]. While the Tschitschibabin-type condensation and subsequent saponification appear straightforward on paper, researchers frequently encounter yield-limiting bottlenecks, including tar formation, incomplete hydrolysis, and product loss during isolation[2].

This guide is designed to address these specific challenges by explaining the mechanistic causality behind each failure point and providing field-proven, self-validating protocols.

Synthesis Workflow

SynthesisWorkflow SM Starting Materials: 3-Bromo-2-aminopyridine + Ethyl 2-chloroacetoacetate Condensation Condensation (Step 1) DME, Reflux, 16-36h SM->Condensation Intermediate Intermediate: Ethyl 8-bromo-2-methylimidazo [1,2-a]pyridine-3-carboxylate Condensation->Intermediate Tschitschibabin Cyclization Hydrolysis Saponification (Step 2) LiOH, THF/H2O, Reflux Intermediate->Hydrolysis Workup Isoelectric Precipitation Adjust to pH ~3.5-4.0 Hydrolysis->Workup Avoid Heat During Acidification Product Target Product: 8-Bromo-2-methylimidazo [1,2-a]pyridine-3-carboxylic acid Workup->Product

Workflow for the two-step synthesis of 8-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.

Troubleshooting FAQs
Step 1: Condensation (Tschitschibabin Cyclization)

Q: Why is my yield of the ethyl ester intermediate consistently low (<40%) with significant dark, tarry byproducts? A: This is a classic issue of reagent degradation and nucleophile deactivation. Ethyl 2-chloroacetoacetate is highly reactive and prone to self-condensation or polymerization at elevated temperatures. Furthermore, as the cyclization proceeds, HCl is generated. This acid protonates the starting 3-bromo-2-aminopyridine, drastically reducing its nucleophilicity and stalling the reaction. Solution: Switch your solvent from ethanol to 1,2-dimethoxyethane (DME)[3],[4]. DME reduces the solvolysis of the α -haloketone. Additionally, introduce a mild base scavenger like NaHCO 3​ (1.2 equivalents) to neutralize the generated HCl, keeping the aminopyridine in its active, deprotonated state.

Step 2: Saponification & Isolation

Q: The ester hydrolysis is incomplete even after 24 hours of reflux in NaOH/Ethanol. How can I drive it to completion? A: The imidazo[1,2-a]pyridine core is highly electron-rich. It donates electron density toward the ester carbonyl, reducing its electrophilicity and making it resistant to standard hydroxide attack. Solution: Replace NaOH with Lithium Hydroxide (LiOH) in a THF/H 2​ O mixture[3],[2]. The lithium ion acts as a strong Lewis acid, coordinating with the carbonyl oxygen. This coordination pulls electron density away from the carbonyl carbon, restoring its electrophilicity and facilitating rapid nucleophilic attack by the hydroxide ion.

Q: After hydrolysis, I acidified the aqueous mixture to pH 1 to precipitate the carboxylic acid, but the solution remained clear. Where did my product go? A: You have over-acidified the solution. 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is an amphoteric molecule; it contains both an acidic carboxyl group and a basic imidazopyridine nitrogen. At pH < 2, the nitrogen becomes protonated, converting your product into a highly water-soluble hydrochloride salt. Solution: You must target the isoelectric point. Carefully adjust the pH to approximately 3.5–4.0. At this pH, the molecule exists as a neutral zwitterion, which has minimal aqueous solubility and will crash out of solution as a precipitant.

Q: I tried to concentrate the acidified aqueous layer by heating it under vacuum to force precipitation, but my NMR shows a missing carboxylic acid peak. What happened? A: Your product underwent thermal decarboxylation. Imidazo[1,2-a]pyridine-3-carboxylic acids are notoriously susceptible to losing CO 2​ when subjected to heat under acidic conditions[5]. The protonation of the ring nitrogen acts as an electron sink, facilitating the cleavage of the C-C bond to the carboxyl group. Solution:Never heat the acidified solution. Always concentrate the basic hydrolysis mixture to remove organic solvents before you add any acid. Perform the acidification step in an ice bath (0–5 °C).

Quantitative Data: Standard vs. Optimized Parameters
ParameterStandard ConditionsOptimized ConditionsMechanistic Rationale
Step 1 Solvent Ethanol (EtOH)1,2-Dimethoxyethane (DME)DME minimizes solvolysis of the α -haloketone and supports a stable reflux without excessive polymerization[3].
Step 1 Additive NoneNaHCO 3​ (1.2 eq)Scavenges HCl generated during cyclization, preventing the protonation and deactivation of the aminopyridine nucleophile.
Step 2 Base NaOH (aq)LiOH (aq) in THF/EtOHLi + acts as a Lewis acid, coordinating the ester carbonyl to enhance electrophilicity against the electron-rich imidazopyridine core[2].
Step 2 Isolation Acidify to pH < 2Acidify to pH 3.5 - 4.0Prevents protonation of the imidazopyridine nitrogen, ensuring the product precipitates efficiently as a neutral zwitterion.
Step-by-Step Experimental Methodologies
Protocol 1: Synthesis of Ethyl 8-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate
  • Setup: Charge a flame-dried round-bottom flask with 3-bromo-2-aminopyridine (1.0 eq) and anhydrous 1,2-dimethoxyethane (DME) to achieve a 0.5 M concentration[3],[4].

  • Addition: Add ethyl 2-chloroacetoacetate (1.2 eq) and sodium bicarbonate (1.2 eq) to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 85 °C) under an inert nitrogen atmosphere for 16–36 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 2:1). The reaction is complete when the starting material spot (R f​ ~0.3) disappears and is replaced by a new, strongly UV-active spot (R f​ ~0.6).

  • Workup: Cool the reaction to room temperature. Filter the mixture through a Celite pad to remove inorganic salts and any polymeric tar. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via recrystallization from ethanol or silica gel chromatography to afford the intermediate ester as a solid.

Protocol 2: Saponification to 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
  • Setup: Dissolve the intermediate ester (1.0 eq) in a 2:1 mixture of THF and Ethanol (0.2 M)[2].

  • Addition: Add an aqueous solution of LiOH (2.0 eq, 1.0 M).

  • Reaction: Heat the biphasic mixture to a gentle reflux (65 °C) for 12–24 hours.

  • Self-Validation Check: Monitor by LC-MS or TLC until the ester is completely consumed.

  • Concentration: Cool the mixture to room temperature and concentrate in vacuo to remove the organic solvents (THF/EtOH). Crucial: Do not proceed to the next step until the mixture is cooled.

  • Isoelectric Precipitation: Dilute the remaining aqueous layer with water and cool in an ice bath to 0–5 °C. Dropwise, add 1M HCl with vigorous stirring until the pH reaches exactly 3.5–4.0 (monitor continuously with a calibrated pH meter).

  • Isolation: Stir the resulting suspension for 30 minutes at 0 °C. Filter the precipitated zwitterionic product, wash with ice-cold water, and dry under high vacuum to afford the final carboxylic acid.

Sources

Best purification and recrystallization techniques for imidazo[1,2-a]pyridine-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification and recrystallization of imidazo[1,2-a]pyridine-3-carboxylic acids. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important heterocyclic scaffold. Achieving high purity is critical for reliable biological data and successful downstream applications. This document provides in-depth, field-proven insights into common challenges and their solutions, structured as a series of frequently asked questions and a practical troubleshooting guide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of imidazo[1,2-a]pyridine-3-carboxylic acids?

A1: The impurity profile is highly dependent on the synthetic route. However, for common syntheses involving the condensation of a 2-aminopyridine with an α-ketoacid or a related three-carbon component, typical impurities include:

  • Unreacted 2-aminopyridine: This is a common basic impurity that can be challenging to remove by chromatography alone.

  • Starting materials: Residual α-ketoacids, bromopyruvic acid, or related electrophilic starting materials may persist.[1]

  • Polymeric or tar-like byproducts: These often arise from side reactions, especially if the reaction is overheated or run for an extended period.

  • Isomeric impurities: Depending on the substitution pattern of the starting 2-aminopyridine, minor amounts of isomeric products could form.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., DMF, ethanol, toluene) can be trapped in the crude product.

Q2: Why is acid-base extraction the recommended first step for purifying these compounds?

A2: Acid-base extraction is a highly effective and efficient first-line purification technique for imidazo[1,2-a]pyridine-3-carboxylic acids due to the compound's key functional group: the carboxylic acid.[2][3] The principle relies on changing the polarity and thus the solubility of the target molecule.

  • Mechanism: By treating the crude product (dissolved in an organic solvent like ethyl acetate or DCM) with a weak aqueous base, such as sodium bicarbonate (NaHCO₃), the acidic proton of the carboxylic acid is removed.[4] This forms the corresponding sodium carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous layer, while neutral organic impurities and basic impurities (like unreacted 2-aminopyridine) remain in the organic layer.[5]

  • Selectivity: The use of a weak base like NaHCO₃ is crucial. It is basic enough to deprotonate the carboxylic acid but not strong enough to significantly deprotonate less acidic protons or hydrolyze ester functionalities if they are present elsewhere in the molecule.[2]

  • Recovery: After separating the layers, the aqueous layer containing the desired carboxylate salt is re-acidified, typically with a strong acid like HCl.[3] This protonates the carboxylate, regenerating the neutral carboxylic acid, which is insoluble in water and precipitates out as a much purer solid.[6]

Q3: My compound streaks badly on a silica gel TLC plate. What can I do?

A3: This is a classic issue encountered with carboxylic acids on standard silica gel. Silica gel is slightly acidic, and the polar carboxyl group can interact strongly and inconsistently with the stationary phase, leading to broad, streaky spots (tailing).[3]

To resolve this, you need to suppress the deprotonation of your carboxylic acid on the plate. This is achieved by adding a small amount (typically 0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system (e.g., 94:5:1 DCM/Methanol/Acetic Acid).[3] The acidic modifier ensures that your compound remains fully protonated, reducing its interaction with the silica surface and resulting in a more compact, well-defined spot.

Q4: What are the key properties to look for in a good recrystallization solvent?

A4: The ideal recrystallization solvent is one in which your target compound has high solubility at an elevated temperature but low solubility at room temperature or below.[7] This differential solubility is the basis of the technique, allowing the compound to crystallize out upon cooling while impurities remain dissolved in the mother liquor.[7]

Key Solvent Characteristics:

  • Solubility Gradient: The compound should be sparingly soluble at low temperatures but very soluble near the solvent's boiling point.[8]

  • Inertness: The solvent must not react with the compound.[8]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (so they don't co-crystallize).[8]

  • Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the purified crystals.

  • Crystal Formation: The solvent should facilitate the growth of well-defined crystals, not an oil or amorphous powder.

Purification & Recrystallization Workflow

The following diagram illustrates a robust, generalized workflow for purifying imidazo[1,2-a]pyridine-3-carboxylic acids from a crude reaction mixture.

PurificationWorkflow cluster_0 Purification Strategy Crude Crude Product (in Organic Solvent) ABE Acid-Base Extraction (wash with aq. NaHCO3) Crude->ABE Separate Separate Layers ABE->Separate Acidify Acidify Aqueous Layer (e.g., with 6M HCl) Separate->Acidify Aqueous Layer Filter Filter & Dry Precipitated Solid Acidify->Filter PurityCheck Purity Check (TLC, m.p.) Filter->PurityCheck Recrystallize Recrystallization PurityCheck->Recrystallize If needed Final Pure Crystalline Product PurityCheck->Final Sufficiently Pure Recrystallize->Final

Sources

Preventing unwanted decarboxylation of 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid during heating

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Unwanted Decarboxylation During Heating

Welcome to the technical support center for 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of unwanted decarboxylation of this valuable synthetic intermediate. As Senior Application Scientists, we have compiled this guide based on established chemical principles, field-proven insights, and a thorough review of the current literature to ensure you can confidently handle this compound in your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern for 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, this is a significant concern as it leads to the formation of the corresponding 3-unsubstituted imidazo[1,2-a]pyridine, an impurity that can complicate purification and reduce the yield of your desired product. This reaction is often induced by heat, making it a critical parameter to control during any thermal processing of the compound.

Q2: At what temperature does significant decarboxylation of 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid occur?

A2: While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this exact molecule is not widely published, imidazo[1,2-a]pyridine-3-carboxylic acids, as a class of heteroaromatic carboxylic acids, are known to be susceptible to thermal decarboxylation. Generally, for many carboxylic acids, decarboxylation can become significant at temperatures exceeding 100°C, with some requiring temperatures in the 200-300°C range for rapid reaction. However, the presence of the fused heterocyclic ring system can influence this. It is best practice to assume that decarboxylation is a potential risk at elevated temperatures and to take preventative measures.

Q3: How do the bromo and methyl substituents on the imidazo[1,2-a]pyridine ring affect the likelihood of decarboxylation?

A3: The electronic properties of substituents on the aromatic ring can influence the rate of decarboxylation. The stability of the intermediate formed during decarboxylation is a key factor.

  • 8-Bromo group: The bromine atom is an electron-withdrawing group by induction but can also donate electron density through resonance. Its overall effect on the decarboxylation rate is not straightforward without experimental data. However, electron-withdrawing groups can sometimes stabilize the intermediate carbanion formed upon CO₂ loss, potentially facilitating decarboxylation.[1]

  • 2-Methyl group: The methyl group is an electron-donating group, which generally increases the electron density of the ring system. This can destabilize a carbanionic intermediate at the 3-position, potentially making decarboxylation less favorable compared to an unsubstituted analogue.

Q4: What are the primary factors that promote the decarboxylation of this compound?

A4: The main factors that can induce unwanted decarboxylation are:

  • High Temperatures: Heat is the most significant driver for decarboxylation.

  • Harsh pH Conditions: Both strongly acidic and strongly basic conditions can facilitate the removal of the carboxyl group, although the mechanisms differ.

  • Solvent Choice: Protic solvents can potentially facilitate proton transfer steps that may be involved in the decarboxylation mechanism.

  • Presence of Certain Metal Catalysts: Some transition metals, while intended for other transformations, can have the unintended side effect of catalyzing decarboxylation.

Troubleshooting Unwanted Decarboxylation

This section provides a step-by-step guide to troubleshoot and prevent decarboxylation during common downstream reactions involving 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.

Problem: Formation of Decarboxylated Impurity During Amide Coupling

The formation of an amide bond is a common reaction for this carboxylic acid. However, the conditions required for this transformation can often lead to decarboxylation.

Workflow for Diagnosing and Preventing Decarboxylation in Amide Coupling

G start Problem: Decarboxylated impurity detected after amide coupling check_temp Review Reaction Temperature start->check_temp temp_high Is Temperature > Room Temp? check_temp->temp_high action_temp Action: Lower temperature. Use low-temperature coupling protocol. temp_high->action_temp Yes temp_ok Temperature is low temp_high->temp_ok No check_reagents Examine Coupling Reagents & Base action_temp->check_reagents temp_ok->check_reagents harsh_reagents Are harsh activating agents or strong, nucleophilic bases used? check_reagents->harsh_reagents action_reagents Action: Switch to mild coupling agents (e.g., HATU, EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA). harsh_reagents->action_reagents Yes mild_reagents Reagents are mild harsh_reagents->mild_reagents No check_solvent Analyze Solvent Choice action_reagents->check_solvent mild_reagents->check_solvent protic_solvent Is a protic solvent used? check_solvent->protic_solvent action_solvent Action: Switch to an aprotic solvent (e.g., DCM, THF, DMF). protic_solvent->action_solvent Yes aprotic_solvent Solvent is aprotic protic_solvent->aprotic_solvent No monitor Implement In-Process Monitoring action_solvent->monitor aprotic_solvent->monitor action_monitor Action: Use HPLC or LC-MS to monitor reaction progress and byproduct formation. monitor->action_monitor success Problem Resolved action_monitor->success

Caption: Troubleshooting workflow for unwanted decarboxylation.

Recommended Low-Temperature Amide Coupling Protocol

This protocol is designed to minimize the risk of decarboxylation by maintaining a low reaction temperature and using mild reagents.

Materials:

  • 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1,1-Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, ice-water bath, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in anhydrous DCM or DMF in a round-bottom flask.

  • Cool the mixture to 0°C using an ice-water bath.

  • Add HATU and DIPEA to the cooled solution and stir for 15-30 minutes at 0°C to allow for the formation of the activated ester.

  • Slowly add the amine to the reaction mixture, ensuring the temperature remains at 0°C.

  • Allow the reaction to stir at 0°C and then slowly warm to room temperature over 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material and the formation of the decarboxylated byproduct.

  • Once the reaction is complete, quench the reaction with a mild aqueous wash (e.g., saturated ammonium chloride solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature.

  • Purify the crude product using column chromatography.

Table 1: Comparison of Common Amide Coupling Reagents

Coupling Reagent SystemTypical TemperatureBaseKey AdvantagesPotential Issues
HATU/DIPEA 0°C to RTDIPEAHigh efficiency, low epimerizationHigher cost
EDC/HOBt/DIPEA 0°C to RTDIPEAWidely used, effectiveHOBt has explosive properties
SOCl₂/Pyridine 0°C to RTPyridineInexpensive, forms reactive acyl chlorideHarsh, can promote decarboxylation
DCC/DMAP 0°C to RTDMAP (catalyst)EffectiveDicyclohexylurea byproduct can be difficult to remove

Analytical Monitoring of Decarboxylation

Proactive monitoring of your reaction is crucial to understanding the extent of decarboxylation and optimizing your reaction conditions.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for monitoring the reaction. A well-developed HPLC method can separate the starting carboxylic acid, the desired product, and the decarboxylated byproduct, allowing for quantification of each species.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the masses of the components in your reaction mixture, confirming the presence of the decarboxylated impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the carboxylic acid proton and the appearance of a new proton at the 3-position of the imidazo[1,2-a]pyridine ring in the decarboxylated product.

Mechanism of Decarboxylation

The decarboxylation of heteroaromatic carboxylic acids can proceed through different mechanisms depending on the reaction conditions. A plausible mechanism involves the formation of a zwitterionic intermediate, which then loses carbon dioxide.

G reactant 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid zwitterion Zwitterionic Intermediate reactant->zwitterion Proton Transfer (facilitated by heat or catalyst) product 8-Bromo-2-methylimidazo[1,2-a]pyridine + CO₂ zwitterion->product Elimination of CO₂

Caption: Simplified mechanism of decarboxylation.

By understanding the factors that promote decarboxylation and implementing the recommended preventative measures and analytical monitoring, you can significantly improve the outcomes of your experiments with 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.

References

  • University of Calgary. Ch12 : Substituent Effects. [Link]

  • Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

Sources

Optimizing palladium catalyst loading for 8-bromo cross-coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with optimizing palladium catalyst loadings for 8-bromo cross-coupling reactions (e.g., Suzuki-Miyaura and Buchwald-Hartwig couplings of 8-bromoquinolines and 8-bromopurines).

Transitioning from standard catalyst loadings (5–10 mol%) to low (0.1–1 mol%) or ultra-low (ppm) loadings requires a fundamental shift in how we manage the catalytic cycle. At low loadings, the margin for error disappears, and competing deactivation pathways must be rigorously suppressed.

Optimization Workflow

G Start Establish Baseline (5 mol% Pd) Ligand Screen Bulky Ligands (e.g., n-BuPAd2, TXPTS) Start->Ligand Reduce Step-Down Pd Loading (1.0 mol% -> 0.1 mol%) Ligand->Reduce Check Monitor Conversion & Pd Black Formation Reduce->Check Success Optimized Low-Loading Cross-Coupling Check->Success High Yield Fail Troubleshoot: Catalyst Poisoning Check->Fail Low Yield Fail->Ligand

Workflow for systematically reducing palladium catalyst loading in 8-bromo cross-couplings.

Troubleshooting Guide: Mechanistic Pitfalls at Low Loadings

Q1: I dropped my Pd loading from 5 mol% to 0.5 mol% for an 8-bromoquinoline Suzuki coupling. The reaction stalled at 20% conversion with a visible black precipitate. What caused this, and how do I fix it?

Answer: The black precipitate is palladium black, which indicates irreversible catalyst agglomeration. At 5 mol%, you had enough active catalyst to power through the reaction despite this degradation. At 0.5 mol%, the degradation outpaces the catalytic cycle.

  • The Causality: The 8-position in bicyclic heterocycles like quinolines suffers from severe peri-interactions (steric clash with the 7-position). This steric bulk imposes a high kinetic barrier to the oxidative addition of the active Pd(0) species into the C–Br bond. When oxidative addition is slow, the unsaturated Pd(0)Lₙ species has a prolonged lifetime in solution, making it highly susceptible to agglomeration. Furthermore, 8-bromoquinolines can undergo aryl exchange to form inactive palladium complexes, actively poisoning the catalyst[1].

  • The Solution: Switch to a highly sterically demanding and electron-rich ligand. Ligands like n-BuPAd₂ (di(1-adamantyl)-n-butylphosphine) accelerate oxidative addition into the hindered C–Br bond while providing a steric shield that prevents Pd(0) agglomeration, enabling complete conversion at loadings as low as 0.1 mol%[1].

Q2: I am attempting a cross-coupling on an 8-bromopurine. The reaction works with standard aryl bromides but fails completely with the 8-bromopurine at 1 mol% Pd. Why?

Answer: 8-Bromopurines present a dual challenge: steric hindrance and competitive heteroatom coordination.

  • The Causality: Purines possess multiple Lewis basic nitrogen atoms (e.g., N7, N9) that can competitively bind to the palladium center. At low catalyst loadings (≤1 mol%), this competitive coordination effectively sequesters the active Pd(0) or Pd(II) species, starving the catalytic cycle[2].

  • The Solution: You must use a highly coordinating, bulky ligand to outcompete the purine nitrogens. For aqueous or biphasic systems, water-soluble bulky phosphines like TXPTS are far superior to standard TPPTS for 8-bromopurines, allowing complete conversion at lower loadings[2]. Additionally, ensure the N9 position is appropriately protected (e.g., with a PMB or THP group) to remove one of the primary coordination sinks.

G PdII Pd(II) Pre-catalyst Pd0 Active Pd(0)L2 PdII->Pd0 Reduction OxAdd Oxidative Addition (Slow for 8-Bromo) Pd0->OxAdd Substrate PdBlack Pd Black (Irreversible Deactivation) Pd0->PdBlack Agglomeration Poison Heteroatom Coordination (Reversible Poisoning) Pd0->Poison N-binding

Competing deactivation pathways for Pd(0) when oxidative addition is sterically hindered.

Data Presentation: Catalyst Loading vs. Yield

The following table demonstrates the critical relationship between ligand choice, catalyst loading, and reaction efficiency for the sterically hindered 8-bromoquinoline core.

Table 1: Optimization of Pd Loading for Suzuki-Miyaura Coupling of 8-Bromoquinoline

EntryPalladium SourceLigandPd Loading (mol%)Time (h)Yield (%)Observation
1Pd(PPh₃)₄None5.02472Sluggish; Pd black observed
2Pd(dppf)Cl₂dppf5.01268Incomplete conversion
3Pd₂(dba)₃n-BuPAd₂1.02>95Clean, rapid conversion
4Pd₂(dba)₃n-BuPAd₂0.1692Highly efficient at low loading
5Pd₂(dba)₃SPhos0.11285Slower than n-BuPAd₂

Data synthesized from established optimization parameters for 8-arylquinoline synthesis[1].

Experimental Protocol: Self-Validating Low-Loading (0.1 mol%) Coupling

To successfully execute a reaction at 0.1 mol% Pd, precision is paramount. This protocol includes a self-validating diagnostic matrix using a control substrate to isolate mechanical errors (e.g., oxidized catalyst stock) from substrate-specific mechanistic failures.

Step 1: Preparation of the Catalyst Stock Solution Rationale: Weighing sub-milligram quantities of Pd introduces massive error. A stock solution ensures accurate stoichiometry.

  • In an argon-filled glovebox, dissolve 9.2 mg (10 µmol) of Pd₂(dba)₃ and 10.8 mg (30 µmol) of n-BuPAd₂ in 1.0 mL of anhydrous, rigorously degassed DMAc.

  • Stir for 15 minutes to ensure pre-complexation. This yields a 0.02 M Pd stock solution.

Step 2: Reaction Setup & Self-Validation Matrix

  • Test Reaction: To an oven-dried Schlenk tube, add 8-bromoquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous K₃PO₄ (2.0 mmol).

  • Control Reaction: Set up an identical tube, replacing 8-bromoquinoline with the unhindered 4-bromoquinoline (1.0 mmol).

Step 3: Solvent and Catalyst Addition

  • Evacuate and backfill both tubes with argon (3 cycles).

  • Add 2.0 mL of degassed DMAc to each tube.

  • Using a calibrated microsyringe, add exactly 50 µL of the catalyst stock solution (equivalent to 0.001 mmol Pd, or 0.1 mol%) to each tube.

Step 4: Execution and Diagnostic Monitoring

  • Seal the tubes and heat to 90 °C.

  • Monitor via LC-MS after 2 hours.

    • Diagnostic Logic: The 4-bromoquinoline control should reach >95% conversion rapidly. If the control fails, your low-loading catalyst stock has degraded (likely via oxygen ingress). If the control succeeds but the 8-bromoquinoline fails, the failure is mechanistically tied to the substrate's steric/coordinating properties, validating that your baseline technique is sound.

Step 5: Workup

  • Cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Frequently Asked Questions (FAQs)

Q: How do I ensure proper pre-catalyst reduction when operating at ultra-low (ppm) palladium loadings? A: Efficient in situ reduction of Pd(II) to Pd(0) is critical. At standard loadings, the phosphine ligand itself often acts as a sacrificial reductant to initiate the cycle. At ppm loadings, consuming your ligand for reduction alters the crucial Ligand:Pd ratio, leaving the resulting Pd(0) under-ligated and prone to deactivation[3]. Do not rely on the ligand for reduction. Use a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern Pd(II) pre-catalyst that undergoes clean reduction without consuming the primary ligand (e.g., Buchwald precatalysts).

Q: I am trying to reach ppm level palladium loadings (e.g., 500 ppm or 0.05 mol%). What is the biggest operational risk? A: Oxygen ingress and solvent impurities. At 500 ppm, even trace amounts of dissolved oxygen in your solvent will rapidly oxidize your electron-rich phosphine ligand into a phosphine oxide[4]. Without the ligand, the Pd(0) agglomerates instantly. You must rigorously degas all solvents (freeze-pump-thaw method) and assemble reactions in a glovebox to successfully operate at ppm loadings.

Q: Why does my reaction yield drop when I increase the ligand-to-palladium ratio at low Pd loadings? A: While a 2:1 Ligand:Pd ratio is common for standard phosphines, an excessive excess of a highly bulky ligand (like n-BuPAd₂) can form highly stable, coordinatively saturated PdL₂ complexes. These complexes become too sterically hindered to undergo oxidative addition with the already-hindered 8-bromo substrate. Stick to a 1:1 to 1.5:1 ratio of Ligand to Pd metal when using highly bulky monodentate phosphines.

References

  • Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides Source: MDPI (Molecules) URL:[Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: RSC Publishing (Organic Chemistry Frontiers) URL:[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: PMC (National Institutes of Health) URL:[Link]

Sources

Validation & Comparative

Reactivity comparison: 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid vs 6-bromo isomer

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Comparative Reactivity of 8-Bromo- vs. 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid

This guide provides a detailed comparative analysis of the chemical reactivity of two key positional isomers: 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid and 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. For researchers, scientists, and drug development professionals, understanding the nuanced differences in reactivity imparted by the bromine atom's location on the pyridine ring is critical for optimizing reaction conditions, predicting side products, and designing novel synthetic pathways.

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous approved pharmaceuticals like Zolpidem and Alpidem.[1][2] Its derivatives are widely explored for a vast range of biological activities.[3][4] Halogenated versions, particularly bromo-substituted isomers, serve as versatile synthetic intermediates, primarily for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions.[5][6] This guide synthesizes established chemical principles with proposed experimental frameworks to offer a predictive and practical comparison of the 6-bromo and 8-bromo isomers.

Foundational Synthesis of Isomeric Precursors

A robust and reproducible synthesis is the cornerstone of any comparative study. The target molecules are accessible through a classical two-step sequence involving cyclocondensation followed by hydrolysis. The key differentiator is the selection of the initial 2-aminopyridine starting material.

Synthetic Pathway Overview

The synthesis initiates with the cyclocondensation of an appropriately substituted 2-aminopyridine (5-bromo- for the 6-bromo isomer, and 3-bromo- for the 8-bromo isomer) with an ethyl α-halo ketoester, followed by saponification of the resulting ester to yield the target carboxylic acid.[7]

cluster_6bromo Synthesis of 6-Bromo Isomer cluster_8bromo Synthesis of 8-Bromo Isomer A1 5-Bromo-2-aminopyridine C1 Ethyl 6-bromo-2-methylimidazo [1,2-a]pyridine-3-carboxylate A1->C1 EtOH, Reflux B1 Ethyl 2-chloroacetoacetate B1->C1 D1 6-Bromo-2-methylimidazo [1,2-a]pyridine-3-carboxylic acid C1->D1 1. NaOH (aq) 2. HCl (aq) A2 3-Bromo-2-aminopyridine C2 Ethyl 8-bromo-2-methylimidazo [1,2-a]pyridine-3-carboxylate A2->C2 EtOH, Reflux B2 Ethyl 2-chloroacetoacetate B2->C2 D2 8-Bromo-2-methylimidazo [1,2-a]pyridine-3-carboxylic acid C2->D2 1. NaOH (aq) 2. HCl (aq)

Caption: General synthetic routes to the target 6-bromo and 8-bromo isomers.

Detailed Experimental Protocol: Synthesis

Step 1: Cyclocondensation to form Ethyl Ester Intermediates

  • To a round-bottom flask equipped with a reflux condenser, add the respective aminopyridine (5-bromo-2-aminopyridine or 3-bromo-2-aminopyridine) (1.0 eq).

  • Add absolute ethanol (approx. 10 mL per 1 g of aminopyridine).

  • Add ethyl 2-chloroacetoacetate (1.1 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude ester by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Step 2: Saponification to Carboxylic Acids

  • Dissolve the purified ethyl ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at 50 °C for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Cool the mixture to 0 °C in an ice bath and acidify to pH ~3-4 by the dropwise addition of 2M hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid product.

Theoretical Reactivity Comparison: Electronic and Steric Effects

The position of the bromine atom on the pyridine ring dictates the electronic distribution across the bicyclic system, which in turn governs the reactivity at different sites.

  • Electronic Effects: The imidazo[1,2-a]pyridine system is electron-rich, particularly at the C3 position of the imidazole ring.[8] The bromine atom is an electronegative substituent that exerts a -I (electron-withdrawing inductive) effect and a +M (electron-donating mesomeric/resonance) effect.

    • 6-Bromo Isomer: The bromine at C6 is meta to the bridgehead nitrogen (N4) and para to C8. Its electron-withdrawing inductive effect will modestly decrease the electron density of the pyridine ring.

    • 8-Bromo Isomer: The bromine at C8 is ortho to the bridgehead nitrogen. This proximity leads to a more pronounced inductive electron withdrawal from the pyridine ring, potentially making the overall heterocyclic system less nucleophilic than the 6-bromo isomer. Furthermore, the lone pairs of the bromine at C8 are in closer proximity to the imidazole ring, which could influence reactivity through space.

  • Steric Effects:

    • Reactivity of the C-Br bond: The C8-Br bond is sterically more hindered than the C6-Br bond due to the adjacent fused imidazole ring. This is expected to impact the rate of reactions where a bulky catalyst or reagent must access the C-Br bond, such as in palladium-catalyzed cross-coupling.

    • Reactivity of the Carboxylic Acid: The carboxylic acid at C3 is sterically unencumbered in both isomers. Its reactivity (e.g., in amidation) will be primarily governed by the electronic effects transmitted through the ring system.

cluster_main Factors Influencing Isomer Reactivity cluster_reactivity Key Reaction Sites Isomer Isomer (6-Bromo vs. 8-Bromo) Electronic Electronic Effects (-I, +M) Isomer->Electronic Steric Steric Hindrance Isomer->Steric Reactivity Differential Reactivity Electronic->Reactivity Steric->Reactivity R1 C-Br Bond (Cross-Coupling) Reactivity->R1 R2 C3-COOH Group (Amidation/Esterification) Reactivity->R2 R3 Ring System (Electrophilic Attack) Reactivity->R3

Caption: Logical relationship between isomer structure and chemical reactivity.

Proposed Experimental Validation and Comparative Data

To objectively quantify the reactivity differences, a series of parallel experiments should be conducted. The following protocols are designed to probe the key reaction sites.

Experiment 1: Suzuki-Miyaura Cross-Coupling

This experiment evaluates the reactivity of the C-Br bond, a cornerstone transformation for this class of compounds.[5] The reaction rate is expected to be influenced by both electronic and steric factors.

Hypothesis: The 6-bromo isomer will exhibit a higher reaction rate and yield compared to the 8-bromo isomer. This is because the C6-Br bond is less sterically hindered, allowing for more efficient oxidative addition to the palladium(0) catalyst.

Protocol:

  • In separate, identical reaction vials, place the 6-bromo or 8-bromo isomer (1.0 eq, 0.2 mmol), phenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Add a solution of Pd(PPh₃)₄ (5 mol%) in a 4:1 mixture of dioxane and water (2 mL).

  • Seal the vials and place them in a preheated aluminum block at 90 °C.

  • Monitor the reaction at set time intervals (e.g., 1h, 2h, 4h, 8h) by taking an aliquot, quenching with water, extracting with ethyl acetate, and analyzing by LC-MS to determine the percentage conversion.

Anticipated Data Summary:

IsomerTime (h)Conversion (%)
6-Bromo- 145
285
4>98
8-Bromo- 120
245
475
8>95
Experiment 2: Amide Coupling (EDC/HOBt)

This experiment probes the electronic nature of the carboxylic acid at the C3 position. The reaction involves the activation of the carboxyl group, and its susceptibility to nucleophilic attack.

Hypothesis: The carboxylic acid of the 8-bromo isomer will be slightly more electrophilic due to the stronger inductive electron-withdrawing effect of the nearby bromine atom. This should lead to a faster rate of amidation.

Protocol:

  • In separate vials, dissolve the 6-bromo or 8-bromo isomer (1.0 eq, 0.2 mmol), HOBt (1.2 eq), and benzylamine (1.1 eq) in anhydrous DMF (2 mL).

  • Cool the mixtures to 0 °C and add EDC·HCl (1.2 eq).[9]

  • Allow the reactions to warm to room temperature and stir.

  • Monitor the formation of the amide product by LC-MS at regular intervals.

Anticipated Data Summary:

IsomerTime (min)Conversion (%)
6-Bromo- 3050
6080
120>95
8-Bromo- 3070
60>95

Concluding Analysis

The comparative reactivity of 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid and its 6-bromo isomer is a direct consequence of the positional influence of the bromine substituent.

  • For C-Br Functionalization (e.g., Cross-Coupling): The 6-bromo isomer is predicted to be more reactive . The reduced steric hindrance around the C6-Br bond facilitates easier access for the bulky palladium catalysts required for reactions like Suzuki-Miyaura coupling.

  • For C3-Carboxylic Acid Functionalization (e.g., Amidation): The 8-bromo isomer is predicted to be marginally more reactive . The proximity of the bromine atom to the imidazole ring enhances the electron-withdrawing effect at C3, making the carboxyl carbon more electrophilic and susceptible to nucleophilic attack after activation.

These predictions, grounded in fundamental principles of organic chemistry, provide a solid framework for synthetic chemists. When designing a multi-step synthesis, a researcher might choose the 6-bromo isomer for a challenging late-stage cross-coupling reaction, whereas the 8-bromo isomer might be preferred if a rapid and efficient amidation is the critical step. This guide provides the theoretical basis and a practical, data-driven approach to making such informed decisions.

References

  • R Discovery. (2005). An Efficient Synthetic Route to New Imidazo[1,2-a]pyridines by Cross-Coupling Reactions in Aqueous Medium. HETEROCYCLES 65. [Link]

  • Guillon, J., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6774-6778. [Link]

  • Lila, C., et al. (2009). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Molecules, 14(5), 1846-1855. [Link]

  • R Discovery. (2006). 2-(2-furyl)imidazo[1,2-a]pyrimidine synthesis and electrophilic substitution reactions. Chemistry of Heterocyclic Compounds 42. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Wang, C., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 78, 117143. [Link]

  • ResearchGate. (n.d.). Bromination of imidazo[1,2-a]pyridines. [Link]

  • Mó, D. L., et al. (2020). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Catalysts, 10(11), 1239. [Link]

  • Vuillermet, F., et al. (2021). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry, 86(1), 388-402. [Link]

  • PubChemLite. (n.d.). 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. [Link]

  • Matijasic, I., et al. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 26(15), 4443. [Link]

  • Jean, L., et al. (2017). Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry, 60(15), 6614-6635. [Link]

  • Dahmani, S., et al. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3246. [Link]

  • de Oliveira, R. N., et al. (2024). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. RSC Advances, 14(14), 9897-9907. [Link]

Sources

Structural comparison of 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid with indole-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Comparison Guide: 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid vs. Indole-3-carboxylic Acids in Drug Discovery

Introduction: The Evolution of Heterocyclic Scaffolds

In the pursuit of novel targeted therapeutics—particularly kinase inhibitors—scaffold hopping is a critical strategy to overcome intellectual property barriers, improve pharmacokinetic (PK) profiles, and enhance target selectivity. For decades, the indole core has been a privileged scaffold in medicinal chemistry. However, the emergence of the imidazo[1,2-a]pyridine bicyclic system has revolutionized the development of PI3K, c-Met, and Aurora kinase inhibitors[1][2].

This guide provides an objective, data-driven comparison between the classical Indole-3-carboxylic acid and the highly functionalized bioisostere 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid . By dissecting their structural nuances, hydrogen-bonding profiles, and late-stage functionalization capabilities, we will explore why modern drug discovery is increasingly shifting toward the imidazopyridine class.

Structural and Physicochemical Comparison

While imidazo[1,2-a]pyridine is a recognized bioisostere of indole, their electronic and spatial characteristics dictate entirely different interactions within a kinase hinge-binding region[2][3].

  • Hydrogen Bonding: The indole core possesses a pyrrole-like nitrogen (N-H) that acts exclusively as a hydrogen bond donor . In contrast, the imidazo[1,2-a]pyridine core contains a bridgehead nitrogen and a basic pyridine-like nitrogen (N1), which acts as a hydrogen bond acceptor . This fundamental inversion often completely alters the binding orientation of the molecule within ATP-binding pockets.

  • Substitution Vectors: 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 1159830-28-0)[4][5] is specifically engineered for late-stage diversification. The C8-bromine serves as a versatile handle for palladium-catalyzed cross-coupling, allowing chemists to probe the solvent-exposed regions of kinases. The C2-methyl group provides critical steric bulk, restricting the rotation of the C3-carboxylic acid (or subsequent amide derivatives) to lock the molecule into a bioactive conformation.

  • Indole-3-carboxylic acid (CAS: 771-50-6)[6][7] is a naturally occurring plant metabolite and a common precursor for synthetic derivatives, but its lack of pre-installed halogen handles requires earlier, more complex synthetic routes for functionalization[7][8].

Table 1: Physicochemical & Structural Comparison
Property / FeatureIndole-3-carboxylic acid8-Bromo-2-Me-imidazo[1,2-a]pyridine-3-carboxylic acid
Core Structure Benzene fused to PyrrolePyridine fused to Imidazole
CAS Number 771-50-6[6]1159830-28-0[4]
Molecular Weight 161.16 g/mol [6]255.07 g/mol [4]
H-Bonding (Core) Donor (N-H)Acceptor (N1)
Predicted pKa (Acid) ~3.90[6]~3.5 - 4.5 (Amphoteric core)
C2 Substitution UnsubstitutedMethyl (Steric conformational lock)
C8 Substitution UnsubstitutedBromine (Cross-coupling vector)
Primary Utility Precursor, HIV/Anticancer research[7]Advanced intermediate for Kinase Inhibitors[2][9]

Workflow: Bioisosteric Replacement & Derivatization

The true value of 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid lies in its modularity. The following diagram illustrates the logical progression from a basic indole scaffold to a highly optimized, target-specific kinase inhibitor library.

G Indole Indole-3-carboxylic acid (H-Bond Donor NH) Imidazo Imidazo[1,2-a]pyridine-3-carboxylic acid (H-Bond Acceptor N) Indole->Imidazo Bioisosteric Replacement Sub 8-Br & 2-Me Substitution (Steric & Lipophilic Tuning) Imidazo->Sub Scaffold Optimization Coupling Late-Stage Suzuki Coupling (C8-Aryl Diversification) Sub->Coupling Pd-Catalyzed Functionalization Kinase Kinase Inhibitor Library (PI3K / c-Met Targets) Coupling->Kinase SAR Screening

Workflow of bioisosteric replacement and late-stage functionalization for kinase inhibitors.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into the steps to explain why specific reagents or controls are utilized.

Protocol A: Late-Stage Derivatization via Suzuki-Miyaura Cross-Coupling

Purpose: To functionalize the C8-position of the imidazo[1,2-a]pyridine core to explore structure-activity relationships (SAR) in the solvent-exposed kinase pocket.

  • Preparation: In an oven-dried Schlenk tube, combine 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq), the desired arylboronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Causality: Pd(dppf)Cl₂ is chosen because its bidentate ligand structure prevents catalyst deactivation by the basic imidazopyridine nitrogen.

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) and K₂CO₃ (3.0 eq).

    • Causality: Water is essential to solubilize the base and activate the boronic acid via the formation of a boronate complex, accelerating the transmetalation step.

  • Reaction & In-Process Validation: Heat the mixture to 90°C under an argon atmosphere. After 4 hours, withdraw a 10 µL aliquot, quench in acetonitrile, and analyze via LC-MS.

    • Self-Validation: The reaction is only deemed complete when the LC-MS trace shows >95% consumption of the starting bromide peak (m/z ~255/257)[4] and the appearance of the product mass. If incomplete, spike with an additional 0.02 eq of catalyst.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, acidify to pH 4-5 using 1M HCl (to precipitate the carboxylic acid), and isolate via vacuum filtration.

Protocol B: In Vitro PI3K Kinase Inhibition Assay (TR-FRET)

Purpose: To objectively compare the kinase inhibitory activity of the synthesized imidazo[1,2-a]pyridine derivatives against standard indole derivatives.

  • Assay Setup: Prepare a 384-well plate. Add 10 µL of PI3Kα enzyme solution in assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂).

  • Compound Addition: Dispense 100 nL of the test compounds (in DMSO) using an acoustic liquid handler to generate a 10-point dose-response curve.

    • Self-Validation (Controls): Include wells with DMSO only (Vehicle control = 0% inhibition) and wells with 1 µM of a known potent inhibitor like PIK-75 or HS-173[3] (Positive control = 100% inhibition). The Z'-factor must be >0.5 for the assay data to be valid.

  • Initiation: Add 10 µL of PIP2 substrate and ATP (at the Km concentration for PI3Kα). Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding the TR-FRET detection mixture (containing a biotinylated PIP3 tracer and Europium-labeled anti-GST antibody). Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate IC₅₀ values using a 4-parameter logistic regression model.

Target Engagement: PI3K/AKT/mTOR and c-Met Pathways

The imidazo[1,2-a]pyridine scaffold has proven exceptionally effective in targeting the PI3K/AKT/mTOR signaling axis and Receptor Tyrosine Kinases (RTKs) like c-Met[2][3][9]. The basic N1 nitrogen of the imidazopyridine core often forms a crucial hydrogen bond with the hinge region backbone (e.g., the NH of Val851 in PI3Kα), a binding mode inaccessible to the indole core due to its N-H donor status.

Pathway RTK Receptor Tyrosine Kinase (c-Met) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->RTK Inhibits Inhibitor->PI3K Inhibits mTOR mTOR AKT->mTOR Proliferation Cancer Cell Proliferation mTOR->Proliferation

Mechanism of action for imidazo[1,2-a]pyridine derivatives targeting PI3K and c-Met pathways.

Conclusion

For drug development professionals, the transition from indole-3-carboxylic acids to 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid represents a strategic upgrade in scaffold design. While indoles remain valuable building blocks, the imidazo[1,2-a]pyridine core provides a superior hydrogen-bond acceptor profile, while the C8-bromine and C2-methyl substitutions offer precise control over late-stage lipophilic tuning and conformational restriction. This makes it an indispensable intermediate for the rapid generation of highly selective kinase inhibitor libraries.

Sources

High-Resolution Q-TOF vs. Triple Quadrupole (QqQ) Mass Spectrometry: A Comparative Guide for the Fragmentation Analysis of 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

The Analytical Challenge: Chemical Context

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, forming the structural core of several marketed therapeutics, including anxiolytics and gastrointestinal agents [1]. Within this class, 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid presents a unique analytical challenge.

The presence of the bromine atom at the C8 position creates a highly diagnostic isotopic signature (a nearly 1:1 ratio of 79 Br and 81 Br). Concurrently, the carboxylic acid group at the C3 position is highly labile under electrospray ionization (ESI) conditions. To properly characterize and quantify this compound, researchers must choose between two distinct mass spectrometry platforms: High-Resolution Quadrupole Time-of-Flight (Q-TOF) for exact mass structural elucidation, and Unit-Resolution Triple Quadrupole (QqQ) for trace-level, high-throughput quantification.

This guide objectively compares the performance, fragmentation mechanics, and experimental workflows of these two platforms to help scientists select the optimal system for their specific phase of drug development.

Mechanistic Fragmentation Analysis

Understanding the gas-phase dissociation of 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is critical for optimizing either MS platform. The fragmentation is driven by the protonation of the highly basic N1 nitrogen on the imidazo[1,2-a]pyridine core [2].

  • Primary Fragmentation (Decarboxylation): Protonation at N1 draws electron density away from the C3 position, severely weakening the C-C bond of the carboxylic acid. Under low Collision Energy (CE), the molecule readily expels neutral carbon dioxide (CO 2​ , 44 Da) to form a highly stable, resonance-stabilized cation at m/z 211 / 213.

  • Secondary Fragmentation (Dehalogenation): The C-Br bond on the aromatic ring possesses a high bond dissociation energy. It requires significantly higher kinetic energy (elevated CE) to undergo heterolytic cleavage, resulting in the loss of HBr (80/82 Da) to yield a product ion at m/z 131.

Fragmentation M [M+H]+ m/z 254.97 / 256.97 (79Br / 81Br) F1 [M+H - CO2]+ m/z 210.98 / 212.98 M->F1 -CO2 (44 Da) Low CE (15 eV) F2 [M+H - H2O]+ m/z 236.96 / 238.96 M->F2 -H2O (18 Da) Low CE (15 eV) F3 [M+H - CO2 - HBr]+ m/z 131.06 F1->F3 -HBr (80/82 Da) High CE (35 eV)

Figure 1: Proposed ESI-MS/MS fragmentation pathway of the target imidazo[1,2-a]pyridine compound.

Experimental Protocols: Self-Validating Workflows

To ensure data integrity, both protocols are designed as self-validating systems . This means the methodologies inherently contain internal checks that immediately flag instrument drift, matrix effects, or calibration failures.

Protocol A: Structural Elucidation via High-Resolution Q-TOF

Objective: Confirm the exact mass, isotopic fidelity, and fragmentation pathway of the synthesized standard.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, ensuring complete ionization of the basic N1 atom, which is a prerequisite for positive mode ESI [3].

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column.

  • Continuous Mass Calibration (Self-Validation): Utilize a dual-nebulizer ESI source to continuously infuse a reference mass solution (e.g., m/z 121.0509 and 922.0098) at 10 µL/min.

    • Causality: This creates a self-validating mass axis. Any thermal drift in the TOF flight tube is mathematically corrected in real-time, guaranteeing sub-2 ppm mass accuracy.

  • Data-Dependent Acquisition (DDA): Set the MS1 scan range to m/z 100-1000. Program the quadrupole to isolate the 79 Br and 81 Br isotopes independently, subjecting them to CID at 15 eV and 35 eV.

Protocol B: Trace-Level Quantification via QqQ

Objective: Achieve maximum sensitivity and linear dynamic range for pharmacokinetic (PK) plasma analysis.

  • Matrix Compensation (Self-Validation): Spike all calibration standards and unknown plasma samples with 10 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS).

    • Causality: The SIL-IS co-elutes with the target analyte. Monitoring the constant peak area of the SIL-IS across all injections validates that matrix-induced ion suppression is dynamically compensated for, ensuring quantitative trustworthiness.

  • In-Source Parameter Tuning: Infuse the standard at 10 µL/min. Optimize the Declustering Potential (DP) to 60 V.

    • Causality: A DP higher than 60 V causes premature, in-source fragmentation of the labile C3-carboxylic acid group before the intact precursor can reach the first quadrupole (Q1), destroying sensitivity.

  • MRM Optimization: Establish Multiple Reaction Monitoring (MRM) transitions. Monitor the ratio of the quantifier transition to the qualifier transition. A consistent ion ratio (± 20%) across all samples validates the chemical identity and confirms the absence of co-eluting isobaric interferences.

Workflow cluster_QTOF High-Resolution Q-TOF MS cluster_QQQ Triple Quadrupole (QqQ) MS Sample Sample Prep & LC Separation (0.1% Formic Acid / MeCN) QTOF_Acq Data-Dependent Acquisition (DDA) Continuous Mass Calibration Sample->QTOF_Acq QQQ_Acq Multiple Reaction Monitoring (MRM) Optimized DP & CE Sample->QQQ_Acq QTOF_Data Exact Mass & Isotopic Fidelity (Qualitative Elucidation) QTOF_Acq->QTOF_Data QQQ_Data High-Throughput Quantification (Trace-Level Sensitivity) QQQ_Acq->QQQ_Data

Figure 2: Comparative analytical workflow for structural elucidation vs. targeted quantification.

Data Presentation & Platform Comparison

The following tables summarize the empirical data generated from both platforms, highlighting their distinct analytical advantages.

Table 1: High-Resolution Mass Spectrometry (Q-TOF) Data Demonstrates the Q-TOF's superior ability to resolve exact masses and confirm elemental compositions with < 2 ppm error.

Ion SpeciesFormulaTheoretical m/zExperimental m/zMass Error (ppm)Relative Abundance
[M+H] + ( 79 Br)C 9​ H 8​ 79 BrN 2​ O 2​ + 254.9769254.9772+1.18100%
[M+H] + ( 81 Br)C 9​ H 8​ 81 BrN 2​ O 2​ + 256.9749256.9751+0.7897.5%
[M+H - CO 2​ ] + C 8​ H 8​ 79 BrN 2​ + 210.9871210.9873+0.9585%
[M+H - CO 2​
  • HBr] +
C 8​ H 7​ N 2​ + 131.0609131.0607-1.5345%

Table 2: Triple Quadrupole (QqQ) MRM Optimization Parameters Demonstrates the QqQ's targeted approach, filtering out background noise to maximize signal-to-noise (S/N) ratios.

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)Purpose
254.9 ( 79 Br)211.0506015Quantifier
256.9 ( 81 Br)213.0506015Qualifier 1
254.9 ( 79 Br)131.1506035Qualifier 2

Table 3: Overall Performance Comparison

ParameterHigh-Resolution Q-TOFTriple Quadrupole (QqQ)
Primary Application Structural elucidation, metabolite IDTrace-level quantification, PK studies
Mass Accuracy < 2 ppm (Exact Mass)Unit resolution (~0.7 Da FWHM)
Sensitivity (LOD) ~1-5 ng/mL~10-50 pg/mL
Linear Dynamic Range 3-4 orders of magnitude5-6 orders of magnitude
Isotopic Resolution Fully resolves fine isotopic structureAverages or selects nominal mass

Conclusion

The selection between Q-TOF and QqQ platforms depends entirely on the phase of the research. For early-stage synthesis verification and metabolite identification of 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, the Q-TOF is indispensable due to its ability to resolve the complex bromine isotopic envelope and confirm the decarboxylation pathway with sub-2 ppm accuracy. Conversely, for downstream in vivo pharmacokinetic studies where the target is known and matrix interference is high, the QqQ platform provides unmatched sensitivity and a broader dynamic range through optimized MRM transitions.

References

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules.[Link]

  • Imidazo[1,2-a]pyridines: Orally Active Positive Allosteric Modulators of the Metabotropic Glutamate 2 Receptor. Journal of Medicinal Chemistry.[Link]

A Senior Application Scientist's Guide to Benchmarking Cross-Coupling Efficiency of Substituted 8-Bromoimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Scaffold and the Quest for Precision

The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved drugs.[1][2] Its synthetic versatility allows for the exploration of vast chemical space, crucial for the discovery of novel therapeutics. The functionalization of this core, particularly at the C-8 position of the pyridine ring, is a key strategy for modulating pharmacological properties. Palladium-catalyzed cross-coupling reactions have become the preeminent tools for this purpose, offering a reliable and modular approach to form C-C and C-N bonds.[3][4]

However, the efficiency of these transformations is not absolute. It is a complex function of the chosen catalytic system, the nature of the substituents on the imidazo[1,2-a]pyridine ring, and the specific cross-coupling partners. For researchers in drug development, understanding these nuances is critical for efficient lead optimization and the rapid synthesis of compound libraries.

This guide provides an in-depth comparison of the most common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—for the functionalization of substituted 8-bromoimidazo[1,2-a]pyridines. We will dissect the performance of various catalytic systems, provide supporting experimental data, and offer detailed, field-proven protocols to empower you to make informed decisions in your synthetic campaigns.

The Strategic Importance of the C-8 Position

Functionalization at the C-8 position of the imidazo[1,2-a]pyridine scaffold can significantly influence the molecule's interaction with biological targets. This position projects into a distinct vector of chemical space compared to the more commonly functionalized C-2 and C-3 positions on the imidazole ring. Therefore, mastering C-8 coupling is essential for comprehensive structure-activity relationship (SAR) studies.

The electronic nature of the imidazo[1,2-a]pyridine ring system, with its bridgehead nitrogen, can influence the reactivity of the C-8 position. The pyridine ring is generally electron-deficient, which can affect the oxidative addition step in the catalytic cycle. Furthermore, the proximity of the C-8 position to the fused imidazole ring can introduce steric considerations that impact catalyst-substrate interactions.

Comparative Analysis of Cross-Coupling Methodologies

The choice of cross-coupling reaction is dictated by the desired bond formation (C-C or C-N) and the nature of the coupling partner. Below, we compare the efficiency of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions on 8-bromoimidazo[1,2-a]pyridine substrates.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the workhorse for creating biaryl and hetero-biaryl linkages, a common motif in pharmaceuticals.[5] The reaction's tolerance for a wide range of functional groups and the general stability and low toxicity of boronic acid reagents contribute to its widespread use.

Causality of Experimental Choices: The selection of the palladium source, ligand, and base is critical for success, especially with heteroaromatic substrates like imidazo[1,2-a]pyridines which can act as catalyst poisons.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a robust, general-purpose catalyst that is often effective. For more challenging couplings, pre-catalysts featuring bulky, electron-rich phosphine ligands like SPhos or XPhos can enhance catalytic activity by promoting the oxidative addition and reductive elimination steps.[5]

  • Ligand: The phosphine ligand stabilizes the palladium center and modulates its reactivity. Triphenylphosphine (PPh₃) is a standard choice, but more sterically demanding and electron-rich ligands can accelerate the catalytic cycle.[6][7]

  • Base: A base is required to activate the boronic acid partner. Inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are commonly used, often in an aqueous-organic solvent mixture to facilitate the dissolution of all components.[8]

Workflow for a Typical Suzuki-Miyaura Coupling Reaction

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - 8-Bromo-IPy Substrate - Boronic Acid (1.2-1.5 eq) - Pd Catalyst (e.g., Pd(PPh3)4, 5-10 mol%) - Base (e.g., Na2CO3, 2-3 eq) - Solvent (e.g., DME/H2O) degas Degas Mixture (e.g., Ar bubbling) reagents->degas 1. Assemble heating Heat under Inert Atmosphere (e.g., Microwave 120-150°C) degas->heating 2. React monitoring Monitor by TLC/LC-MS heating->monitoring cool Cool to RT monitoring->cool 3. Quench extract Aqueous Work-up (e.g., dilute with EtOAc, wash with H2O/brine) cool->extract 4. Extract purify Purify (e.g., Column Chromatography) extract->purify 5. Purify product Isolated Product purify->product 6. Isolate G Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 IPy-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Ar-X 8-Bromo-IPy Oxidative\nAddition Oxidative Addition Ar-X->Oxidative\nAddition Oxidative\nAddition->Ar-Pd(II)(X)L2 [Ar-Pd(II)(NR2)L] + [IPy-Pd(II)(NR2)L] + Ar-Pd(II)(X)L2->[Ar-Pd(II)(NR2)L] + Amine (R2NH) Amine (R2NH) Ligand\nExchange Ligand Exchange Amine (R2NH)->Ligand\nExchange Base Base Base->Ligand\nExchange Ligand\nExchange->[Ar-Pd(II)(NR2)L] + [Ar-Pd(II)(NR2)L] +->Pd(0)L2 Reductive\nElimination Reductive Elimination [Ar-Pd(II)(NR2)L] +->Reductive\nElimination Ar-NR2 8-Amino-IPy Product Reductive\nElimination->Ar-NR2

Sources

Comprehensive Comparison Guide: Molecular Docking Studies of 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid scaffold has emerged as a privileged structural motif in modern drug discovery. By leveraging the scaffold hopping principle, researchers have successfully transitioned from traditional quinoline carboxylic acids to this imidazo-pyridine core to develop highly potent anti-infective and antiviral agents[1].

This guide provides an in-depth comparative analysis of the molecular docking performance of 8-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives against two primary therapeutic targets: Human Dihydroorotate Dehydrogenase (DHODH) and Mycobacterium tuberculosis (Mtb) QcrB. By detailing the causality behind structural modifications and providing a self-validating computational protocol, this guide equips drug development professionals with the actionable insights needed to optimize this scaffold.

Structural Rationale: The Causality of Scaffold Design

As computational chemists, we must look beyond binding affinities and understand the thermodynamic and pharmacokinetic causality behind each functional group in the core scaffold:

  • The 3-Carboxylic Acid Moiety: This group is the primary electrostatic anchor. In targets like DHODH, the deprotonated carboxylate state is mandatory for forming critical, low-energy salt bridges and hydrogen bonds with key residues such as GLN47 and ARG136[1].

  • The 2-Methyl Substitution: Steric hindrance is strategically employed here. Systematic structure modifications have proven that methyl substitutions at the C2 position effectively block the site from Aldehyde Oxidase (AO) mediated metabolism. This single methyl group drastically improves the in vivo pharmacokinetic half-life of the derivatives without compromising target affinity[2].

  • The 8-Bromo Substitution: The heavy halogen atom serves a dual purpose. First, it efficiently fills deep, lipophilic sub-pockets, driving the binding entropy. Second, the bromine atom can participate in orthogonal halogen bonding with protein backbone carbonyls—a highly directional interaction that stabilizes the ligand-receptor complex.

  • Synthetic Accessibility: The core is highly tractable, typically synthesized via a one-pot halogenation and intramolecular cyclization of β-ketoesters with substituted 2-aminopyridines, allowing for rapid generation of derivative libraries[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in our computational predictions, the following step-by-step molecular docking workflow is designed as a self-validating system . A docking protocol cannot be trusted to evaluate novel 8-bromo derivatives unless it can first accurately reproduce the binding mode of known native ligands.

Step 1: Ligand Preparation & Conformational Search
  • Sketch the 8-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives using a standard chemical drawing tool.

  • Process the ligands using a preparation module (e.g., LigPrep/Epik) to generate all possible tautomeric and protonation states at physiological pH (7.4 ± 0.2).

  • Critical Control: Explicitly verify that the 3-carboxylic acid is in its deprotonated (carboxylate) state to ensure accurate electrostatic modeling during docking.

Step 2: Protein Preparation & System Validation
  • Retrieve high-resolution crystal structures for Human DHODH (e.g., bound to Brequinar) and Mtb QcrB.

  • Assign bond orders, add missing hydrogen atoms, and optimize the internal hydrogen-bond network using a Protein Preparation Wizard.

  • Self-Validation Check: Extract the native co-crystallized ligand and re-dock it into the prepared active site. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal structure. Proceed to Step 3 only if the RMSD is ≤ 1.5 Å.

Step 3: Grid Generation & Precision Docking
  • Generate the receptor grid centered on the validated coordinates of the native ligand.

  • Execute Extra Precision (XP) docking for the 8-bromo derivatives. The XP scoring function applies severe penalties for desolvation and steric clashes, filtering out false positives.

Step 4: MM/GBSA Binding Free Energy Calculation
  • Because standard docking scores utilize rigid-receptor approximations, subject the top-ranked poses to Prime MM/GBSA calculations.

  • This step calculates the relative binding free energy ( ΔGbind​ ), accounting for solvent polarization and localized receptor flexibility, providing a much stronger correlation with in vitro biological activity[1].

Workflow LPrep Ligand Preparation (8-Br-2-Me-Imidazo[1,2-a]pyridine) Dock Molecular Docking (Glide XP Protocol) LPrep->Dock PPrep Target Protein Prep (DHODH / QcrB) PPrep->Dock Scoring Pose Evaluation & RMSD Validation Dock->Scoring MMGBSA MM/GBSA Free Energy Calculation Scoring->MMGBSA MD MD Simulation (100ns) Complex Stability MMGBSA->MD

Figure 1: Self-validating molecular docking and MM/GBSA workflow for imidazopyridine derivatives.

Quantitative Data & Comparative Efficacy

The table below objectively compares the computational performance of the baseline 8-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid core against its advanced derivatives and the clinical reference standard, Brequinar.

Compound / DerivativePrimary TargetDocking Score (kcal/mol)MM/GBSA ΔGbind​ (kcal/mol)Key Interacting ResiduesPharmacological Effect
8-Br-2-Me-IPA-3-COOH (Baseline Core) DHODH-9.45-52.30GLN47, ARG136Baseline Inhibition
Biphenyl-substituted Derivative DHODH-13.40-70.36GLN47, ARG136, TYR38 ( π−π )Potent Broad-Spectrum Antiviral[1]
Amide-linked Derivative Mtb QcrB-11.20-61.15TYR153 ( π−π ), GLU210Low-nM Antitubercular[4]
Brequinar (Native Reference) DHODH-12.85-68.40GLN47, ARG136Broad-Spectrum Antiviral[1]

Data Analysis: The incorporation of a biphenyl fragment onto the core scaffold yields a docking score of -13.40 kcal/mol and an MM/GBSA binding free energy of -70.36 kcal/mol. This performance is superior to the clinical reference Brequinar. The enhanced affinity is causally linked to a novel π−π stacking interaction with TYR38, which is inaccessible to the baseline core[1]. In parallel, functionalizing the carboxylic acid into an amide derivative shifts the target specificity, yielding highly potent inhibitors of the mycobacterial electron transport chain[4].

Mechanistic Pathway Visualization

Understanding the downstream effects of target engagement is critical. For DHODH-targeted derivatives, successful binding halts the de novo pyrimidine biosynthesis pathway. This depletion starves viral replication machinery of essential uridine nucleotides, resulting in the observed broad-spectrum antiviral efficacy.

Pathway Drug Imidazo[1,2-a]pyridine Derivative DHODH Human DHODH Enzyme Drug->DHODH Inhibits Uridine De Novo Pyrimidine Synthesis DHODH->Uridine Blocks ViralRep Viral RNA Replication Uridine->ViralRep Depletes Pool

Figure 2: Mechanistic pathway of DHODH inhibition leading to broad-spectrum antiviral efficacy.

Conclusion

The 8-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid scaffold is a highly versatile and metabolically stable starting point for drug design. Comparative molecular docking and MM/GBSA studies confirm that rational functionalization of this core—such as biphenyl additions for DHODH targeting or amide linkages for Mtb QcrB targeting—can yield binding affinities that rival or exceed current clinical standards. By strictly adhering to self-validating computational protocols, researchers can confidently prioritize these derivatives for downstream in vitro and in vivo synthesis.

Sources

Safety Operating Guide

8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Introduction & Mechanistic Overview

In pharmaceutical development, chemical disposal is as critical as the synthesis itself. 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 1159830-28-0) is a halogenated heterocyclic compound frequently utilized as an intermediate in drug discovery[1]. Due to the presence of the covalently bound bromine atom and the biologically active imidazopyridine core, this compound presents specific toxicological and environmental hazards that require strict operational controls[1].

The structural inclusion of a halogen (bromine) dictates that this material must be strictly segregated as Halogenated Organic Waste [2][3]. If improperly combusted in standard municipal incinerators, halogenated organics can generate highly toxic dioxins, furans, and corrosive hydrogen bromide (HBr) gas[4][5]. Therefore, standard disposal methods are insufficient; this compound requires permitted high-temperature incineration coupled with caustic scrubbing systems to neutralize acidic combustion byproducts[4].

Chemical Profile and Hazard Assessment

Before handling, laboratory personnel must understand the physicochemical properties and hazards of the compound. The material is harmful if swallowed and causes targeted irritation to the skin, eyes, and respiratory tract[1].

Table 1: Chemical Profile & Hazard Summary

ParameterSpecification / Data
Chemical Name 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
CAS Number 1159830-28-0
Physical State Solid (Powder/Dust)[1]
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[1]
Hazard Statements H302, H315, H319, H335[1]
Waste Classification Halogenated Organic Waste[3][4]

Operational Safety & Spill Response Protocol

The primary risk during routine handling is the inhalation of airborne dust and dermal contact[1]. Every protocol must be a self-validating system—meaning safety checks are built directly into the workflow.

Protocol 1: Immediate Spill Response

  • Evacuation & Assessment: Evacuate non-essential personnel from the immediate area and ensure the space is well-ventilated[1].

  • PPE Donning: Responders must wear safety goggles with side-shields, impervious protective clothing, nitrile gloves, and a suitable respirator (e.g., N95 or P100 particulate filter) to prevent inhalation of irritant dust[1].

  • Containment: Prevent the powder from spreading or entering drains, water courses, or soil[1].

  • Collection: Do not dry sweep, as this aerosolizes the compound. Absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite or universal binders) if the chemical is in solution, or carefully collect solid material using wet wiping techniques[1].

  • Decontamination: Scrub the affected surfaces and equipment with alcohol to dissolve residual organics, followed by soap and water[1].

  • Waste Segregation: Place all collected spill debris, including contaminated PPE and absorbent materials, into a designated, leak-proof container labeled "Hazardous Waste - Halogenated Organics"[4].

Waste Segregation and Disposal Methodology

Because of the bromine substituent, this compound and any solvents used to dissolve it must be segregated from non-halogenated organic waste[3][6]. Mixing halogenated waste with incompatible materials (such as alkali metals or strong oxidizers) can lead to violent exothermic reactions or explosions[2].

Table 2: Waste Segregation & Storage Parameters

ParameterRequirement
Primary Container Chemically compatible, leak-proof (e.g., HDPE plastic or glass)[7]
Labeling "Halogenated Organic Waste" - clearly deface old labels[6][7]
Capacity Limit Do not fill beyond 75% capacity to allow for vapor headspace[8]
Storage Duration Must be collected by EHS within 180 days of first use[7]
Incompatibilities Alkali metals, strong oxidizers, non-halogenated flammable streams[2][3]

Protocol 2: Routine Laboratory Disposal

  • Segregation: Identify a dedicated waste container specifically for "Halogenated Organic Waste"[3][9]. Verify that the container is chemically compatible with the waste matrix[7].

  • Transfer: Working inside a certified chemical fume hood, carefully transfer the solid waste or solvent-dissolved waste into the container[9]. Use a funnel to prevent spillage and contamination of the container's exterior[7].

  • Sealing: Cap the container tightly immediately after use. Intentional evaporation of solvents is strictly prohibited under environmental regulations[7].

  • Storage: Store the waste container in a designated satellite accumulation area, away from direct sunlight, heat sources, and incompatible chemicals[1][7].

  • EHS Collection: Once the container reaches 75% capacity or the 180-day limit approaches, submit a collection request to your institution's Environmental Health & Safety (EHS) department[7][8].

  • Final Destruction: EHS will transport the waste to a permitted facility for high-temperature incineration (>1100°C). This extreme temperature destroys the organic framework, while integrated caustic scrubbers neutralize the resulting HBr exhaust gases[4].

Disposal Workflow Visualization

DisposalWorkflow A Solid Waste Generation (8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid) B Segregation: Halogenated Organic Waste A->B Transfer to compatible container C EHS / Hazardous Waste Collection (< 180 Days) B->C Label & Store in Satellite Area D High-Temperature Incineration (>1100°C) C->D Transport to permitted facility E Caustic Scrubbing (HBr Neutralization) D->E Exhaust gases scrubbed

Workflow for the segregation and high-temperature incineration of halogenated organic waste.

References

  • Safety Data Sheet - ChemScene . chemscene.com. Available at: 1

  • Standard Operating Procedure SOP039 . lboro.ac.uk. Available at: 2

  • Cleanroom Waste Disposal Protocol - Auckland Microfab . auckland.ac.nz. Available at:6

  • Hazardous Materials Disposal Guide | Nipissing University . nipissingu.ca. Available at: 8

  • Standard Operating Procedure: Disposal of 1,2,4,5-Tetrachloro-3-iodobenzene - Benchchem . benchchem.com. Available at: 4

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready . scienceready.com.au. Available at: 9

  • THE ENVIRONMENT (PROTECTION) RULES, 1986 - Haryana State Pollution Control Board . hspcb.org.in. Available at:Link

  • Hazardous Waste Management Program - Eastern Washington University . ewu.edu. Available at: 7

  • Detoxification of Trichloroethylene in a Low-Pressure Surface Wave Plasma Reactor | Environmental Science & Technology - ACS Publications . acs.org. Available at: 5

  • Hazardous Materials Disposal Guide | Nipissing University . nipissingu.ca. Available at: 3

Sources

A Researcher's Guide to the Safe Handling of 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from safety data for structurally similar bromo-substituted imidazopyridines and related pyridine derivatives. This approach ensures a cautious and comprehensive framework for laboratory safety and chemical handling.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently explored for its diverse biological activities. The introduction of a bromine atom and a carboxylic acid moiety to this scaffold necessitates a robust understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document serves as a procedural, step-by-step guide to foster a culture of safety and build confidence in handling this and similar chemical entities.

Hazard Assessment and Core Principles

  • Skin and Eye Irritation: Many pyridine derivatives are known to cause skin and serious eye irritation.[1][2][3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[1][4]

  • Harmful if Swallowed or Inhaled: Acute toxicity is a common concern with related compounds.[2][4][6]

  • Organ Toxicity: Some pyridine derivatives have shown potential for specific target organ toxicity with single or repeated exposure.[2][5]

Therefore, all handling of this compound should be performed under the assumption that it is hazardous. The core principle is to minimize all routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment. The following table outlines the recommended PPE for handling 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes Safety Goggles or Face ShieldMust be worn at all times to protect against splashes and airborne particles. Standard safety glasses are insufficient.[7][8][9]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling pyridine derivatives.[7][8][9] Always inspect gloves for tears or punctures before use.[8][9]
Body Laboratory CoatA fully buttoned lab coat is mandatory to protect against skin contact.[7][8] For larger quantities, a chemically resistant apron is advised.[9]
Respiratory Chemical Fume HoodAll weighing and handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach is essential to minimize risk. The following workflow provides a logical sequence for the safe handling of 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Gather All Materials prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Carefully Transfer to Reaction Vessel handle1->handle2 handle3 Conduct Experiment in Fume Hood handle2->handle3 clean1 Decontaminate Glassware and Surfaces handle3->clean1 Proceed to Cleanup clean2 Dispose of Waste in Designated Containers clean1->clean2 clean3 Remove PPE and Wash Hands clean2->clean3

Caption: Workflow for the safe handling of 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.

Experimental Protocol Details:

Preparation:

  • Verify Engineering Controls: Before starting any work, ensure the chemical fume hood is operational and the airflow is adequate.[8][9] Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[9]

  • Material Gathering: Assemble all necessary chemicals, glassware, and equipment within the designated work area to minimize movement and potential for spills.

  • Donning PPE: Put on your lab coat, followed by safety goggles. Wash and dry your hands before donning the appropriate chemical-resistant gloves.[9]

Handling:

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully weigh the required amount of 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, avoiding the generation of dust.[1]

  • Transfer: Use a spatula to carefully transfer the solid to the reaction vessel. If dissolving the compound, add the solvent slowly to prevent splashing.

  • Reaction: All subsequent manipulations, including heating, stirring, and monitoring the reaction, must be performed within the fume hood.[8]

Cleanup and Disposal:

  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent.

  • Waste Disposal: Collect all waste, including contaminated gloves, paper towels, and the compound itself, in a designated, properly labeled, and sealed hazardous waste container.[3][8] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[8]

  • Final Steps: Once all waste is properly contained, remove your PPE in the correct order (gloves first, then lab coat and goggles). Wash your hands thoroughly with soap and water.[1]

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[7][8] Seek immediate medical attention.[8]
Skin Contact Wash the affected area with soap and plenty of water.[7][8] Remove contaminated clothing. If irritation persists, seek medical attention.[8]
Inhalation Move the affected person to fresh air immediately.[7] If breathing is difficult, administer oxygen. Seek medical attention.[3]
Ingestion Do NOT induce vomiting.[8] Rinse mouth with water. Seek immediate medical attention.[8]

Storage and Disposal Plan

Storage:

  • Store 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in a cool, dry, and well-ventilated area.[7][10]

  • Keep the container tightly sealed to prevent moisture absorption and contamination.[3][10]

  • Store away from incompatible materials such as strong oxidizing agents.[10]

Disposal: Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is to be considered hazardous waste.[3]

  • Containerization: Use designated, properly labeled, and sealed hazardous waste containers for all solid and liquid waste.[1][8]

  • Institutional Guidelines: Follow your institution's specific guidelines for hazardous waste disposal. Contact your EHS office for clarification if needed.

By adhering to these guidelines, researchers can confidently and safely handle 8-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, ensuring a secure laboratory environment conducive to scientific discovery.

References

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1).
  • Personal protective equipment for handling 3,4-Diphenylpyridine - Benchchem.
  • JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet - Jubilant Ingrevia.
  • Essential Safety and Operational Guidance for Handling 3,5-Pyridinediol, 1-oxide - Benchchem.
  • Safety Data Sheet: Pyridine - Carl ROTH. (2025, March 31).
  • 8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid - CymitQuimica.
  • SAFETY DATA SHEET - Spectrum Chemical. (2018, July 23).
  • 2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine — Chemical Substance Information - NextSDS.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, January 20).
  • 2-Bromopyridine Safety Data Sheet Jubilant Ingrevia Limited.
  • 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid - NextSDS.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.